1,3,5-Trichloro-2-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNJBWUNXRYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190051 | |
| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-33-9 | |
| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 1,3,5-Trichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Trichloro-2-fluorobenzene (CAS No. 36556-33-9). The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed data on this compound. This document summarizes key physical data, outlines detailed experimental protocols for their determination, and provides a visual representation of the compound's property relationships.
Core Physical and Chemical Properties
This compound is a halogenated aromatic compound. Its physical characteristics are crucial for understanding its behavior in various chemical and biological systems, including its suitability as a solvent, reactant, or building block in organic synthesis.
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Chemical Formula | C₆H₂Cl₃F | - |
| Molecular Weight | 199.44 | g/mol |
| Boiling Point | 207.36 (rough estimate) | °C |
| Density | 1.54 | g/cm³ |
| Melting Point | Not Available | °C |
| Solubility in Water | Very limited (expected) | - |
| Solubility in Organic Solvents | Soluble (expected in solvents like hexane, toluene, chloroform) | - |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method is a primary indicator of purity.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle or spatula for sample preparation[4]
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.[4]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-4 mm.[5]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[6]
-
Heating and Observation:
-
For an unknown melting point, a rapid initial heating (10-20 °C/minute) can be used to determine an approximate range.[5]
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point.[5]
-
The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[5]
Boiling Point Determination (Micro-reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7] For small quantities of a substance, the micro-reflux method is suitable.[8]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or oil bath
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath, ensuring the sample is below the level of the heating medium.
-
Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]
-
Observation: As the liquid's boiling point is reached, its vapor pressure will exceed the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[8]
-
Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The bubbling will slow and then stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point of the liquid.[8]
Density Determination (Displacement Method)
Density is the mass of a substance per unit volume. For a solid, density can be determined by measuring its mass and the volume of fluid it displaces, based on Archimedes' principle.[9]
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer[9]
-
A liquid in which the solid is insoluble (e.g., water, if appropriate, or a non-reactive organic liquid)
Procedure:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume (V₁) of the liquid is recorded.[10]
-
Volume Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing and that the solid is fully immersed. Any air bubbles adhering to the solid should be dislodged.[10]
-
Final Volume Measurement: The new volume (V₂) of the liquid and the submerged solid is recorded.[10]
-
Calculation:
-
The volume of the solid is the difference between the final and initial volume readings (Volume = V₂ - V₁).[10]
-
The density is calculated using the formula: Density = Mass / Volume.
-
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[11]
Apparatus:
-
Test tubes or small vials
-
Balance
-
Spatula
-
Vortex mixer or shaker
-
Constant temperature bath[11]
-
Filtration apparatus (e.g., syringe filter)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure (Shake-Flask Method):
-
Solvent Preparation: A known volume of the desired solvent (e.g., water, ethanol, etc.) is placed into a series of vials.[11]
-
Solute Addition: An excess amount of this compound is added to each vial. This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[12]
-
Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. A sample of the supernatant is then carefully removed and filtered to separate the saturated solution from any undissolved solid.[12]
-
Concentration Analysis: The concentration of the solute in the filtered saturated solution is determined using a suitable analytical technique. The solubility is then expressed in units such as g/L or mol/L.
Logical Relationships of Physical Properties
The physical properties of a molecule are interconnected and derive from its fundamental chemical structure. The following diagram illustrates this relationship for this compound.
Caption: Logical flow from molecular structure to physical properties.
References
- 1. americanelements.com [americanelements.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. southalabama.edu [southalabama.edu]
- 6. westlab.com [westlab.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. mt.com [mt.com]
- 10. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3,5-Trichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 1,3,5-trichloro-2-fluorobenzene. Due to the limited availability of specific experimental data for this compound in readily accessible literature, this guide also includes representative experimental protocols and spectroscopic data from closely related polychlorinated and fluorinated benzene derivatives to provide a practical framework for researchers.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₃F.[1] Its structure consists of a benzene ring substituted with three chlorine atoms and one fluorine atom.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 36556-33-9 |
| Molecular Formula | C₆H₂Cl₃F |
| SMILES | C1=C(C=C(C(=C1Cl)F)Cl)Cl |
| InChI Key | NCPNJBWUNXRYGW-UHFFFAOYSA-N |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 199.44 g/mol | [1] |
| Boiling Point | 207.36 °C (rough estimate) | [1] |
| Density | 1.54 g/cm³ | [1] |
| Melting Point | Not available | [1] |
Chemical Structure and Bonding
The chemical structure of this compound is defined by the positions of the halogen substituents on the benzene ring. The fluorine atom is located at position 2, with chlorine atoms at positions 1, 3, and 5. This substitution pattern results in a molecule with low symmetry.
The bonding within the molecule is characterized by the strong covalent bonds between the carbon atoms of the aromatic ring and the halogen atoms. The carbon-fluorine bond is particularly strong and polarized due to the high electronegativity of fluorine. This, along with the electron-withdrawing nature of the chlorine atoms, significantly influences the electronic properties of the benzene ring, making it electron-deficient. This electron deficiency affects the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.
Caption: Chemical structure of this compound.
Spectroscopic Data (Representative)
Table 3: Representative Spectroscopic Data for 1,3,5-Trichlorobenzene
| Spectroscopy | Data |
| ¹H NMR | The ¹H NMR spectrum of 1,3,5-trichlorobenzene would show a singlet for the three equivalent aromatic protons. |
| ¹³C NMR | The ¹³C NMR spectrum would exhibit two signals, one for the three chlorinated carbon atoms and another for the three carbons bearing hydrogen atoms. |
| IR Spectroscopy | The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring, C=C ring stretching, and strong C-Cl stretching bands. |
| Mass Spectrometry | The mass spectrum would display a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of three chlorine atoms. |
Experimental Protocols (Representative)
A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a common method for introducing a fluorine atom into a polychlorinated aromatic ring is through a halogen exchange (Halex) reaction. The following is a representative protocol for a similar transformation, the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene, which can be adapted for the target molecule.
Synthesis of 1,3,5-Trifluorobenzene from 1,3,5-Trichlorobenzene (Halogen Exchange Reaction)
This protocol is based on a patented procedure and serves as a model for the potential synthesis of this compound from a suitable tetrachlorobenzene precursor.
Materials:
-
1,3,5-Trichlorobenzene
-
Potassium fluoride (spray-dried)
-
A phase-transfer catalyst (e.g., a quaternary phosphonium salt)
-
A high-boiling point aprotic solvent (e.g., sulfolane or diphenyl ether)
Procedure:
-
In a high-pressure autoclave equipped with a mechanical stirrer and a temperature controller, charge the reactor with 1,3,5-trichlorobenzene, spray-dried potassium fluoride, and the phase-transfer catalyst.
-
Add the aprotic solvent to the mixture.
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature.
-
The product can be isolated by fractional distillation under reduced pressure.
-
The identity and purity of the product should be confirmed by spectroscopic methods (NMR, GC-MS, IR).
Caption: Representative experimental workflow for a Halogen Exchange (Halex) reaction.
Reactivity and Applications in Drug Development
This compound serves as a versatile chemical intermediate. The presence of both chlorine and fluorine atoms on the aromatic ring provides multiple sites for further functionalization through various organic reactions, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and lithiation followed by quenching with an electrophile.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[2][3][4][5][6] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups.[2][5][6]
While specific applications of this compound in drug development are not widely reported, its structural motif makes it a potentially valuable building block for the synthesis of complex molecules with tailored properties for pharmaceutical applications. Researchers can utilize this compound to introduce a specific pattern of halogenation that can be further elaborated to create novel bioactive compounds.
Caption: Potential synthetic utility of this compound in drug development.
References
- 1. americanelements.com [americanelements.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]
An In-depth Technical Guide to 1,3,5-Trichloro-2-fluorobenzene (CAS Number: 36556-33-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,5-trichloro-2-fluorobenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This document consolidates available physicochemical data, outlines a plausible synthetic approach, and discusses its potential role as a chemical intermediate, alongside relevant safety and toxicological considerations.
Physicochemical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its key physicochemical properties based on computational predictions and data from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃F | PubChem[1] |
| Molecular Weight | 199.44 g/mol | PubChem[1] |
| CAS Number | 36556-33-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point (estimated) | 207.36 °C | Chemical Supplier Data |
| Density (estimated) | 1.54 g/cm³ | Chemical Supplier Data |
| Flash Point (estimated) | 90.7 °C | Chemical Supplier Data |
| Appearance | Not specified | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
A potential synthetic pathway could involve the partial fluorination of 1,2,3,5-tetrachlorobenzene or the direct fluorination of 1,3,5-trichlorobenzene under controlled conditions. The synthesis of the related compound, 1,3,5-trifluorobenzene, from 1,3,5-trichlorobenzene has been described and can serve as a model for the synthesis of the target molecule.[2]
Hypothetical Experimental Protocol (Adapted from the synthesis of 1,3,5-trifluorobenzene):
Reaction: Halogen exchange fluorination of 1,3,5-trichlorobenzene.
Reagents and Materials:
-
1,3,5-trichlorobenzene
-
Anhydrous potassium fluoride (KF) or another suitable fluoride source (e.g., CsF)
-
Aprotic polar solvent (e.g., sulfolane, dimethylformamide)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Distillation apparatus
-
Extraction and purification solvents (e.g., petroleum ether)
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, combine 1,3,5-trichlorobenzene, a molar excess of anhydrous potassium fluoride, and the aprotic polar solvent.
-
Add a catalytic amount of the phase-transfer catalyst to the mixture.
-
Heat the reaction mixture to a temperature sufficient to facilitate the halogen exchange reaction, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction temperature and time will need to be carefully optimized to favor the formation of the mono-fluoro product over di- and tri-fluorinated byproducts.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent by vacuum distillation.
-
The crude product can be purified by steam distillation followed by extraction of the distillate with a suitable organic solvent like petroleum ether.
-
The organic extracts are then dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation.
-
Final purification of this compound can be achieved by fractional distillation under reduced pressure.
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and the choice of catalyst and solvent, would require experimental optimization to achieve a satisfactory yield and purity of this compound.
Spectroscopic Data
-
¹⁹F NMR: PubChem indicates the availability of a ¹⁹F NMR spectrum, which would be the most definitive spectroscopic technique for confirming the presence and chemical environment of the fluorine atom.[1]
-
¹H NMR: The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. For comparison, the aromatic protons of 1,3,5-trichlorobenzene appear as a singlet at approximately 7.4 ppm.[3]
-
¹³C NMR: The ¹³C NMR spectrum would be expected to show four distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.44 g/mol ) and a characteristic isotopic pattern due to the presence of three chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-C, C-Cl, and C-F stretching and bending vibrations. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹.
Applications in Drug Development and Research
Polychlorinated and polyfluorinated aromatic compounds are important building blocks in medicinal chemistry and materials science.[4][5][6] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific applications of this compound in drug development are not documented, its structural motifs suggest its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites (two hydrogens and three chlorines) allows for various chemical transformations, such as:
-
Nucleophilic Aromatic Substitution (SNA_r): The chlorine atoms can be displaced by various nucleophiles to introduce new functional groups. The fluorine atom can activate the ring towards nucleophilic attack.
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bonds can participate in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.
-
Directed Ortho-Metalation: The fluorine and chlorine atoms can direct lithiation to adjacent positions, enabling further functionalization of the aromatic ring.
Toxicology and Safety
Detailed toxicological data for this compound is not available. However, information on related halogenated benzenes can provide an indication of its potential hazards. Polychlorinated benzenes are known to be persistent in the environment and can bioaccumulate.[7] Their toxicity varies depending on the number and position of the chlorine atoms.
Based on available safety data sheets for this compound, the following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling and Safety Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a dry and well-ventilated place.
In case of exposure, seek immediate medical attention. Standard first-aid measures for chemical exposure should be followed.
Conclusion
This compound is a halogenated aromatic compound with potential as a synthetic intermediate in various fields, including pharmaceutical research. While comprehensive experimental data is currently limited, its structural features suggest a range of possible chemical transformations. Further research is needed to fully characterize its reactivity, spectroscopic properties, and toxicological profile to enable its broader application in research and development. Researchers interested in this compound should proceed with caution, adhering to strict safety protocols, and may need to undertake foundational research to establish its properties and synthetic utility.
References
- 1. This compound | C6H2Cl3F | CID 142093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,3,5-Trichlorobenzene(108-70-3) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Theoretical Analysis of 1,3,5-Trichloro-2-fluorobenzene: A Search for Existing Studies
While general information, such as its chemical structure and basic computed properties, is available in chemical databases like PubChem, dedicated theoretical investigations appear to be unpublished or not widely disseminated. The search included queries for quantum chemical calculations, vibrational analyses, Density Functional Theory (DFT) studies, and molecular structure and spectroscopy data related to 1,3,5-Trichloro-2-fluorobenzene.
The performed searches did yield information on related compounds, including 1,3,5-Trichlorobenzene, 1,3,5-Trifluorobenzene, and other derivatives. These studies, while valuable for understanding the broader class of halogenated benzenes, do not provide the specific quantitative data and detailed experimental or computational protocols requested for this compound.
Due to the absence of specific research on this molecule, it is not possible to provide the requested in-depth technical guide with summarized quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The core requirements of the prompt, which hinge on the existence of such detailed studies, cannot be fulfilled at this time.
This lack of available data presents a potential opportunity for new research. A thorough theoretical study of this compound would be a valuable contribution to the field of computational and theoretical chemistry, providing insights into its electronic structure, spectroscopic signatures, and potential reactivity. Such a study would involve a standard computational chemistry workflow.
Hypothetical Computational Workflow
For researchers interested in pursuing studies on this molecule, a typical computational workflow could be visualized as follows:
Caption: A generalized workflow for a computational chemistry study.
This conceptual diagram outlines the logical steps from the initial setup of the molecular model and theoretical parameters to the execution of quantum chemical calculations and the final analysis of the resulting data. Such a study would generate the currently unavailable quantitative data and theoretical insights for this compound.
Spectroscopic Analysis of 1,3,5-Trichloro-2-fluorobenzene: A Technical Overview
For Immediate Release
This technical guide provides a summary of available and predicted spectroscopic data for the compound 1,3,5-trichloro-2-fluorobenzene (CAS No. 36556-33-9). This document is intended for researchers, scientists, and professionals in drug development and related fields who require spectral information for this compound.
Executive Summary:
Predicted Spectral Data for this compound
Due to the absence of published experimental spectra, computational predictions offer a valuable alternative for characterizing this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two chemically equivalent protons would likely appear as a doublet due to coupling with the adjacent fluorine atom.
| Parameter | Predicted Value |
| Chemical Shift (δ) | 7.0 - 7.5 ppm |
| Multiplicity | Doublet (d) |
| Coupling Constant (JHF) | 8 - 10 Hz |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF).
| Carbon Atom | Predicted Chemical Shift (δ) | Predicted C-F Coupling (Hz) |
| C-F | 155 - 165 ppm | ¹JCF ≈ 240 - 260 |
| C-Cl | 130 - 140 ppm | ²JCF ≈ 20 - 30 |
| C-H | 125 - 135 ppm | ³JCF ≈ 5 - 10 |
| C-Cl (adjacent to C-H) | 120 - 130 ppm | ⁴JCF ≈ 1 - 5 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is predicted to show characteristic absorptions for aromatic C-H stretching, C=C stretching of the benzene ring, and strong absorptions for the C-Cl and C-F bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1100 |
| C-Cl Stretch | 850 - 750 |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms.
| Ion | Predicted m/z | Relative Intensity Notes |
| [M]⁺ | 198, 200, 202 | Isotopic pattern for 3 Cl atoms |
| [M-Cl]⁺ | 163, 165, 167 | Isotopic pattern for 2 Cl atoms |
| [M-F]⁺ | 179, 181, 183 | Isotopic pattern for 3 Cl atoms |
| [C₆H₂Cl₂]⁺ | 144, 146, 148 | Isotopic pattern for 2 Cl atoms |
Experimental Protocols
As no specific experimental data for this compound was found, a general methodology for acquiring such data is provided below. These protocols are standard in organic spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.
-
¹H NMR Acquisition: Acquire spectra at room temperature using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for both liquid and solid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via a direct insertion probe for solids or liquids with low volatility, or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion.
-
Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Data from Related Compounds
For comparative purposes, experimental data for structurally related compounds are presented below.
1,3,5-Trichlorobenzene
-
¹H NMR (CDCl₃): δ 7.26 (s, 3H)
-
¹³C NMR (CDCl₃): δ 135.2, 128.9
-
IR (KBr, cm⁻¹): 3070, 1570, 1420, 850, 710
-
Mass Spec (EI, m/z): 180 (M⁺), 145, 109
1,3-Dichloro-2-fluorobenzene
-
¹H NMR (CDCl₃): δ 7.30 (m, 1H), 7.05 (m, 2H)
-
¹³C NMR (CDCl₃): δ 157.5 (d, J=248 Hz), 131.2, 128.0, 118.9 (d, J=21 Hz)
This technical guide serves as a foundational resource for the spectral properties of this compound. While experimental data is currently elusive, the provided predicted data and comparative information from related compounds offer a robust starting point for researchers.
Solubility of 1,3,5-Trichloro-2-fluorobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 1,3,5-Trichloro-2-fluorobenzene in Organic Solvents
Introduction
The solubility of a compound in various organic solvents is a critical physicochemical property, profoundly influencing its application in chemical synthesis, purification, and formulation. For researchers, scientists, and professionals in drug development, understanding the solubility of a target molecule like this compound is fundamental for process development, reaction optimization, and the creation of effective delivery systems. This guide provides a comprehensive overview of the methodologies used to determine the solubility of such compounds and a framework for presenting the resulting data, even in the absence of extensive published data for this specific molecule.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies for key experiments to ascertain the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method (Shake-Flask)
The shake-flask method is the most common and reliable technique for determining equilibrium solubility.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after the evaporation of the solvent.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with secure closures
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.
-
Solvent Evaporation: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Quantification: Once the solvent is completely removed, reweigh the flask containing the dried solute.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (mass of flask with solute - mass of empty flask) / volume of aliquot taken
Spectroscopic Method (UV-Vis or HPLC)
Spectroscopic methods offer a high-throughput alternative for determining solubility, especially when dealing with compounds that have a strong chromophore.
Principle: A saturated solution is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration is then determined using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Apparatus:
-
UV-Vis spectrophotometer or HPLC system
-
Thermostatically controlled shaker
-
Vials, centrifuge, and syringe filters
-
Volumetric glassware for dilutions
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard and plot a calibration curve (absorbance/peak area vs. concentration).
-
Equilibration and Sampling: Follow steps 1-5 of the Gravimetric Method to prepare a saturated solution and collect a filtered aliquot.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that is within the working range of the calibration curve.
-
Analysis: Analyze the diluted solution using the same method (UV-Vis or HPLC) and conditions as used for the calibration curve.
-
Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.
Table 1: Hypothetical Solubility Data for this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method Used |
| Acetone | 25 | Data Not Available | Gravimetric |
| Dichloromethane | 25 | Data Not Available | HPLC |
| Toluene | 25 | Data Not Available | Gravimetric |
| Methanol | 25 | Data Not Available | UV-Vis |
| Hexane | 25 | Data Not Available | Gravimetric |
Note: This table is a template. Currently, specific experimental data for this compound is not available in publicly accessible literature.
Mandatory Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships. The following diagram, generated using Graphviz, outlines the general experimental workflow for determining the solubility of a solid in an organic solvent.
In-depth Technical Guide: Reactivity and Selectivity of 1,3,5-Trichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity and selectivity of 1,3,5-trichloro-2-fluorobenzene, a versatile building block in organic synthesis. The strategic placement of chloro and fluoro substituents on the aromatic ring imparts distinct reactivity patterns, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details its engagement in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to facilitate practical application in a research and development setting.
Core Principles of Reactivity
The reactivity of this compound is primarily governed by the electronic and steric effects of its halogen substituents. The presence of three electron-withdrawing chlorine atoms and one fluorine atom significantly activates the benzene ring towards nucleophilic attack. The relative bond strengths of C-F and C-Cl, as well as the positions of the halogens, dictate the regioselectivity of substitution reactions. Generally, the C-F bond is stronger than the C-Cl bond, which can influence which halogen is displaced in certain reactions.
Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent substrate for SNAr reactions due to the electron-deficient nature of the aromatic ring. Nucleophilic attack is favored at positions activated by the electron-withdrawing halogen atoms.
Reactivity with Amine Nucleophiles
The reaction of this compound with various primary and secondary amines is a key method for introducing nitrogen-containing functionalities. The regioselectivity of this reaction is of particular interest.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Indole | N-(2,4,6-trichlorophenyl)indole | KOH, DMSO, 100 °C, 24 h | 49 | |
| 3-Methylindole | 1-(2-Chlorophenyl)-3-methylindole | KOH, DMSO, 100 °C, 24 h | 71 |
Note: The provided data is for related chloroarenes, as specific data for this compound was not available in the searched literature. These examples serve as a proxy for expected reactivity.
Experimental Protocol: General Procedure for SNAr with Amines
A general procedure for the SNAr reaction of a haloarene with an amine nucleophile is as follows:
-
To a solution of the haloarene (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 eq).
-
Add a suitable base, such as K₂CO₃ or Et₃N (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by a suitable method, such as column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds. The relative reactivity of the C-Cl and C-F bonds under these conditions is a key factor in determining the selectivity of the reaction. Typically, C-Cl bonds are more reactive than C-F bonds in oxidative addition to palladium(0) catalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide.
Table 2: Suzuki-Miyaura Coupling of Related Haloarenes
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd-NHC complex (0.5 mol%) | KOt-Bu | Toluene | 80 | 60 | |
| 4-Chlorobenzotrifluoride | Phenylboronic acid | 10% Pd/C | K₂CO₃ | DMA/water | 80 | 79 |
Note: Specific data for this compound was not available. The provided examples illustrate the general conditions for Suzuki-Miyaura coupling of related polychlorofluoroarenes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) and a solvent (e.g., dioxane, toluene, DMF).
-
The reaction mixture is typically degassed and then heated under an inert atmosphere.
-
Reaction progress is monitored by an appropriate analytical method.
-
After completion, the reaction is cooled, and the product is isolated through standard workup and purification procedures.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. While specific examples with this compound are scarce in the readily available literature, the general principles of Buchwald-Hartwig amination would apply, with the reactivity of the C-Cl bonds being higher than the C-F bond.
Selectivity Considerations
The key to harnessing the synthetic potential of this compound lies in controlling the selectivity of its reactions.
-
Regioselectivity in SNAr: The position of nucleophilic attack is influenced by the combined electron-withdrawing effects of the halogen substituents and the nature of the nucleophile. In many cases, substitution is directed by the most activating groups.
-
Chemoselectivity in Cross-Coupling: In palladium-catalyzed reactions, the greater lability of the C-Cl bond compared to the C-F bond generally allows for selective coupling at the chlorinated positions. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-, di-, or tri-arylation or amination.
Applications in Drug Development and Synthesis
The functionalized derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to selectively introduce various substituents onto the aromatic ring allows for the fine-tuning of molecular properties, which is crucial in drug discovery and development.
Conclusion
This compound is a highly functionalized aromatic compound with a rich and tunable reactivity profile. Its utility in SNAr and palladium-catalyzed cross-coupling reactions makes it a valuable tool for synthetic chemists. A thorough understanding of the principles of its reactivity and selectivity, as outlined in this guide, is essential for its effective application in the synthesis of complex and biologically active molecules. Further research into the specific reaction parameters for this substrate will undoubtedly expand its applications in various fields of chemical science.
Molecular weight and formula of 1,3,5-Trichloro-2-fluorobenzene
This technical guide provides comprehensive information on the molecular properties, synthesis, and safety considerations for 1,3,5-Trichloro-2-fluorobenzene, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a halogenated aromatic compound. Its structure and properties are defined by the substitution pattern of chlorine and fluorine atoms on the benzene ring.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₂Cl₃F | [1][2] |
| Molecular Weight | 199.44 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Registry Number | 36556-33-9 | [1][2] |
| Synonyms | 1,3,5-Trichloro-2-fluoro-benzene, 2,4,6-Trichloro-1-fluorobenzene | [1] |
| Monoisotopic Mass | 197.920611 Da |[2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Boiling Point | Data not available | Boiling point for the related compound 1,3,5-Trichloro-2,4,6-trifluorobenzene is 79.5 °C at 12 mm Hg.[3] |
| Melting Point | Data not available | Melting point for the related compound 1,3,5-Trichloro-2,4,6-trifluorobenzene is 62-64 °C.[3] |
| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.8.2.[2] |
Experimental Protocols
The synthesis of this compound is not widely documented in standard literature. However, its synthesis can be approached through established methods for halogenated aromatics, such as halogen exchange (Halex) reactions or diazotization of a corresponding aniline.
General Synthetic Approach: Halogen Exchange (Halex) Reaction
A plausible method for synthesizing fluorinated aromatic compounds from their chlorinated precursors is through a nucleophilic aromatic substitution reaction known as the Halex process. This typically involves heating the chlorinated compound with a fluoride salt in a high-boiling polar aprotic solvent.
Example Protocol (Adapted from synthesis of 1,3,5-Trifluorobenzene): This protocol describes the fluorination of 1,3,5-trichlorobenzene and serves as a model for the synthesis of related compounds.
-
Reactants and Reagents:
-
1,3,5-Trichlorobenzene (starting material)
-
Anhydrous Potassium Fluoride (KF) (fluorinating agent)
-
Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)
-
High-boiling polar aprotic solvent (e.g., sulfolane)[4]
-
Petroleum ether (for extraction)
-
-
Procedure:
-
To a reaction flask equipped with a reflux condenser and magnetic stirrer, add the solvent, anhydrous potassium fluoride, phase transfer catalyst, and 1,3,5-trichlorobenzene.[5]
-
Heat the mixture to reflux (e.g., 220°C in sulfolane) for an extended period (e.g., 6-48 hours), monitoring the reaction progress by Gas Chromatography (GC).[4][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent by vacuum distillation.
-
Subject the residue to steam distillation to isolate the crude product.
-
Extract the distillate with petroleum ether.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the final product by vacuum distillation to yield the target compound.[5]
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a halogenated benzene derivative like this compound.
Spectroscopic Data
Characterization of this compound relies on standard analytical techniques. While a full dataset is not publicly available, expected spectral characteristics can be inferred.
Table 3: Spectroscopic Information
| Technique | Data Availability / Expected Features | Reference |
|---|---|---|
| ¹⁹F NMR | Data is available, though the spectrum is not provided in public databases. A singlet or a narrowly split multiplet would be expected due to coupling with the two meta protons. | [2] |
| ¹H NMR | Two proton signals would be expected in the aromatic region (approx. 7.0-7.5 ppm), likely showing coupling to each other and to the fluorine atom. | |
| ¹³C NMR | Six distinct signals for the benzene carbons are expected. Carbons bonded to halogens will show characteristic shifts, and the carbon bonded to fluorine will exhibit a large C-F coupling constant. | For comparison, the related 1,3,5-Trichlorobenzene shows signals in its ¹³C NMR spectrum.[6] |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the three chlorine atoms (³⁵Cl and ³⁷Cl). |
| IR Spec. | Infrared spectroscopy would reveal C-H, C-C (aromatic ring), C-Cl, and C-F stretching and bending vibrations. | |
Safety and Handling
Specific GHS hazard classifications for this compound are not established. However, based on the data for structurally similar compounds like 1,3,5-trichlorobenzene, appropriate precautions must be taken.
Table 4: Hazard Information and Handling Precautions (based on 1,3,5-Trichlorobenzene)
| Aspect | Recommendation | Reference |
|---|---|---|
| General Hazards | Irritating to eyes and respiratory tract. Harmful if swallowed or inhaled. Toxic to aquatic life with long-lasting effects. | [7][8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with local exhaust ventilation. For higher concentrations, use breathing protection. | [8][9] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. | [7][10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [9] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and seek medical attention. | [8][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not let this chemical enter the environment. |[9] |
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | C6H2Cl3F | CID 142093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Trichloro-2,4,6-trifluorobenzene CAS#: 319-88-0 [m.chemicalbook.com]
- 4. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,3,5-Trichlorobenzene(108-70-3) 13C NMR spectrum [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. ICSC 0344 - 1,3,5-TRICHLOROBENZENE [inchem.org]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Thermochemical Data of 1,3,5-Trichloro-2-fluorobenzene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermochemical properties of 1,3,5-trichloro-2-fluorobenzene. A thorough search of available literature and databases indicates a notable absence of experimentally determined thermochemical data for this specific compound. The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) lists the compound in its Web Thermo Tables (WTT), suggesting that some evaluated data may exist for properties such as normal boiling temperature, critical temperature, and critical pressure, though these values were not publicly accessible at the time of this review.[1]
To provide valuable context for researchers, this guide presents comprehensive thermochemical data for two closely related compounds: 1,3,5-trichlorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene. These compounds share the same 1,3,5-trichloro substitution pattern on the benzene ring, with the key difference being the absence of a fluorine atom or the presence of two additional fluorine atoms, respectively. This comparative data can serve as a useful reference for estimations and computational modeling.
Furthermore, this guide details the standard experimental and computational methodologies employed for the determination of thermochemical properties of halogenated benzenes, providing a framework for future experimental work on this compound.
Thermochemical Data for Related Compounds
Due to the lack of specific experimental data for this compound, this section provides data for 1,3,5-trichlorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene.
1,3,5-Trichlorobenzene
This molecule differs by the substitution of the fluorine atom with a hydrogen atom.
| Thermochemical Property | Value | Units | Method | Reference |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -2.6 ± 1.4 | kJ/mol | Ccr | Yan, Gu, et al., 1987[2] |
| -13.36 | kJ/mol | Ccr | Platonov and Simulin, 1985[2] | |
| Enthalpy of Vaporization (ΔvapH) | 50.3 ± 0.1 | kJ/mol | DM | Blok, van Genderen, et al., 2001[3] |
| 48.8 | kJ/mol | A | Stephenson and Malanowski, 1987[3] | |
| Enthalpy of Sublimation (ΔsubH) | 56.5 | kJ/mol | RG | Sears and Hopke, 1949[3] |
| Enthalpy of Fusion (ΔfusH) | 17.56 | kJ/mol | van der Linde, van Miltenburg, et al., 2005[3] | |
| 18.2 | kJ/mol | Acree, 1991[3] |
Method Acronyms: Ccr - Reaction calorimetry; DM - Differential manometry; A - Antoine equation; RG - Knudsen effusion-torsion.
1,3,5-Trichloro-2,4,6-trifluorobenzene
This molecule has two additional fluorine atoms at the 4 and 6 positions.
| Thermochemical Property | Value | Temperature (K) | Units | Reference |
| Enthalpy of Fusion (ΔfusH) | 19.830 | 335.01 | kJ/mol | Andon and Martin, 1973[4] |
| 19.849 | 334.16 | kJ/mol | Paukov and Glukhikh, 1969[4] | |
| Entropy of Fusion (ΔfusS) | 59.19 | 335.01 | J/mol·K | Andon and Martin, 1973[4] |
| 59.40 | 334.16 | J/mol·K | Paukov and Glukhikh, 1969[4] | |
| Ionization Energy | 9.3 | eV | Maier and Thommen, 1982[4] | |
| 9.48 ± 0.02 | eV | Mohraz, Maier, et al., 1980[4] |
Experimental and Computational Protocols
The determination of thermochemical data relies on a combination of precise experimental measurements and increasingly accurate computational methods.
Experimental Methodologies
2.1.1. Calorimetry Calorimetry is the primary experimental technique for measuring heat changes in chemical reactions, phase transitions, and heat capacities.
-
Bomb Calorimetry (for Enthalpy of Combustion):
-
A precisely weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."
-
The bomb is pressurized with a large excess of pure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The final temperature is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The enthalpy of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter.
-
-
Solution Calorimetry (for Enthalpy of Solution/Reaction):
-
A known amount of the substance is dissolved in or reacted with a solvent in a calorimeter.
-
The heat absorbed or released is determined by measuring the temperature change of the solution.
-
This method is crucial for determining enthalpies of formation through Hess's Law by measuring the enthalpies of a series of reactions.[5]
-
-
Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Phase Transitions):
-
A sample and a reference material are heated or cooled at a controlled rate.
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
-
Phase transitions (like melting or solid-solid transitions) appear as peaks in the heat flow curve, and the area under the peak corresponds to the enthalpy of the transition.
-
2.1.2. Transpiration Method (for Vapor Pressure and Enthalpy of Vaporization) The transpiration method is a reliable technique for determining the vapor pressure of low-volatility compounds.[6][7]
-
An inert carrier gas (e.g., nitrogen) is passed at a precisely controlled, slow flow rate through or over a sample of the compound maintained at a constant temperature.[6]
-
The carrier gas becomes saturated with the vapor of the substance.
-
The amount of vaporized substance is determined by trapping the transported material (e.g., in a cold trap or on a sorbent) and measuring its mass.
-
The vapor pressure is calculated from the mass of the transported substance, the volume of the carrier gas, and the temperature.
-
By measuring the vapor pressure at different temperatures, the enthalpy of vaporization or sublimation can be determined using the Clausius-Clapeyron equation.[6]
Computational Methodologies
Modern quantum chemical methods provide a powerful tool for predicting thermochemical properties, especially for compounds that are difficult to synthesize or handle.[8]
-
Ab Initio Methods: High-level methods like G3, G4, and W1 are composite procedures that approximate the results of very high-level calculations by combining results from several lower-level calculations. These methods can predict gas-phase enthalpies of formation to within a few kJ/mol.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less expensive and are widely used to calculate molecular geometries, vibrational frequencies, and electronic energies. These properties are then used to compute thermodynamic quantities like entropy and heat capacity through statistical mechanics.
-
Workflow for Computational Thermochemistry:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find the lowest energy conformation.
-
Vibrational Frequency Calculation: The vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Single-Point Energy Calculation: A more accurate, higher-level calculation is performed on the optimized geometry to obtain a precise electronic energy.
-
Thermochemical Data Calculation: The electronic energy and the results from the frequency calculation are combined using statistical mechanics principles to determine the enthalpy of formation, heat capacity, and entropy.
-
Logical Workflow and Diagrams
The determination of thermochemical data follows a logical progression, often combining both experimental and computational approaches for validation.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 3. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 4. Benzene, 1,3,5-trichloro-2,4,6-trifluoro- [webbook.nist.gov]
- 5. CALORIMETRY EXPERIMENT B [jan.ucc.nau.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
An In-Depth Technical Guide to 1,3,5-Trichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-trichloro-2-fluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry. Due to a lack of extensive research on this specific isomer, this document consolidates available data on its synthesis, physicochemical properties, and spectroscopic characterization. Drawing parallels from structurally related halogenated benzenes, this guide also infers potential toxicological profiles and metabolic pathways, offering a foundational resource for researchers in organic synthesis and drug development.
Introduction
This compound (CAS No. 36556-33-9) is a polysubstituted aromatic compound. Halogenated benzenes are a broad class of chemicals utilized as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and specialty materials.[1] The specific substitution pattern of this compound, with three chlorine atoms and one fluorine atom symmetrically positioned on the benzene ring, imparts unique electronic and steric properties that make it a potential building block in organic synthesis. This guide aims to provide a detailed account of the available technical information regarding this compound.
Synthesis and Discovery
While a definitive historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its preparation can be logically inferred from established synthetic methodologies for analogous fluorinated aromatic compounds. The most probable synthetic route involves the Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry.[2][3][4]
This reaction facilitates the conversion of a primary aromatic amine to an aryl fluoride through a diazonium tetrafluoroborate intermediate.[2] For the synthesis of this compound, the logical starting material is 2,4,6-trichloroaniline.
Proposed Experimental Protocol: Balz-Schiemann Reaction
The following protocol is a generalized procedure based on the principles of the Balz-Schiemann reaction and has not been specifically optimized for the synthesis of this compound. Researchers should conduct appropriate safety and optimization studies.
Step 1: Diazotization of 2,4,6-Trichloroaniline
-
In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with a solution of 2,4,6-trichloroaniline in a suitable acidic medium, typically an aqueous solution of fluoroboric acid (HBF₄).
-
The mixture is cooled to a temperature between 0 and 5 °C using an ice-salt bath.
-
A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred suspension of the aniline salt. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the diazonium salt.
-
The addition of sodium nitrite is continued until a slight excess is detected, which can be confirmed by a positive test on potassium iodide-starch paper.
-
Upon completion of the diazotization, the corresponding 2,4,6-trichlorobenzenediazonium tetrafluoroborate precipitates from the solution.
Step 2: Isolation and Decomposition of the Diazonium Salt
-
The precipitated diazonium tetrafluoroborate salt is collected by filtration under suction and washed with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether or ethanol) to remove residual acid and unreacted starting materials.
-
The isolated diazonium salt must be handled with extreme care as diazonium salts can be explosive when dry. It is typically dried under vacuum at a low temperature.
-
The dry 2,4,6-trichlorobenzenediazonium tetrafluoroborate is then subjected to thermal decomposition. This is achieved by gently heating the solid salt, which decomposes to yield the desired this compound, nitrogen gas, and boron trifluoride.
-
The crude product is collected, often by distillation or sublimation, and purified by appropriate methods such as recrystallization or chromatography.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. This information is critical for its identification, purification, and handling.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 36556-33-9 | [5] |
| Molecular Formula | C₆H₂Cl₃F | [5] |
| Molecular Weight | 199.44 g/mol | [6] |
| Boiling Point | 219.4 °C at 760 mmHg | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Data Highlights |
| ¹⁹F NMR | Data available in spectral databases. |
| ¹H NMR | Expected to show a complex multiplet in the aromatic region. |
| ¹³C NMR | Expected to show distinct signals for the carbon atoms attached to hydrogen, chlorine, and fluorine. |
| Mass Spectrometry | The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms. |
| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-H, C-F, and C-Cl bonds, as well as aromatic C=C stretching vibrations. |
Potential Signaling Pathways and Biological Effects (Inferred)
There is a significant lack of direct research on the biological activities and signaling pathways specifically associated with this compound. However, based on the extensive literature on other halogenated benzenes, it is possible to infer potential toxicological characteristics and metabolic pathways.
Halogenated aromatic compounds are known to undergo metabolic activation in biological systems, primarily through the cytochrome P450 enzyme system.[7] This can lead to the formation of reactive metabolites such as epoxides, phenols, and benzoquinones, which can exert toxic effects.[7]
Inferred Metabolic Pathway
The following diagram illustrates a plausible, though not experimentally verified, metabolic pathway for this compound, based on the known metabolism of other halogenated benzenes.
Caption: Inferred Metabolic Pathway of this compound.
This proposed pathway suggests that the initial metabolic step is the formation of a reactive arene oxide intermediate, which can then be detoxified through various enzymatic pathways or rearrange to form phenolic metabolites. The formation of such reactive intermediates is often linked to the hepatotoxicity and nephrotoxicity observed with other halogenated benzenes.[7]
Potential Toxicological Effects
Given its structure as a polychlorinated and fluorinated benzene, this compound may exhibit some of the toxicological properties associated with this class of compounds. These can include:
-
Hepatotoxicity: Damage to the liver is a common effect of exposure to halogenated benzenes.[8]
-
Nephrotoxicity: The kidneys can also be a target organ for toxicity.
-
Central Nervous System Effects: Anesthetic effects have been reported for some chlorobenzenes.[8]
-
Bioaccumulation: Due to their lipophilic nature, halogenated benzenes have the potential to accumulate in fatty tissues.[8]
It is crucial to note that these are inferred risks, and a thorough toxicological evaluation of this compound would be necessary to establish its specific safety profile.
Conclusion
This compound represents a potentially useful, yet understudied, building block in organic synthesis. While direct experimental data on its discovery, synthesis, and biological activity are sparse, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The proposed synthetic route via the Balz-Schiemann reaction of 2,4,6-trichloroaniline offers a viable starting point for its preparation. The inferred toxicological profile underscores the need for careful handling and further investigation. This technical guide serves as a starting point for researchers and professionals, highlighting the current knowledge gaps and providing a framework for future research and development involving this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and characterization of this compound as described in this guide.
References
- 1. afirm-group.com [afirm-group.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. byjus.com [byjus.com]
- 5. This compound | C6H2Cl3F | CID 142093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rewe-group.com [rewe-group.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,5-Trichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 1,3,5-trichloro-2-fluorobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences from an aniline precursor, leading to the target molecule through chlorination, diazotization, and subsequent fluorination via the Balz-Schiemann reaction.
While the specified starting material is 3,5-dichloroaniline, a more direct and higher-yielding pathway to the necessary intermediate, 2,4,6-trichloroaniline, begins with aniline. The chlorination of 3,5-dichloroaniline would likely result in a mixture of isomers, complicating purification. Therefore, the following protocols detail the synthesis starting from aniline to produce 2,4,6-trichloroaniline, which is then converted to the final product.
Physicochemical Data of Key Compounds
The following table summarizes important quantitative data for the key compounds involved in the synthesis.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Starting Material | Aniline | 62-53-3 | C₆H₇N | 93.13 | -6 | 184 |
| Intermediate | 2,4,6-Trichloroaniline | 634-93-5 | C₆H₄Cl₃N | 196.46 | 77.5 | 262 |
| Intermediate | 2,4,6-Trichlorobenzenediazonium tetrafluoroborate | Not Available | C₆H₂BCl₃F₄N₂ | 295.31 | Decomposes | Not Applicable |
| Final Product | This compound | 36556-33-9 | C₆H₂Cl₃F | 199.44 | Not Available | Not Available |
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2,4,6-Trichloroaniline from Aniline
This protocol describes the chlorination of aniline to produce the key intermediate, 2,4,6-trichloroaniline.
Materials and Reagents:
-
Aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride (catalyst, for Sandmeyer-like side reactions if any)
-
Chlorine gas
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Sodium hydroxide solution
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, dissolve aniline in a suitable inert solvent such as carbon tetrachloride in a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a condenser.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas through the solution while maintaining the temperature below 10 °C. The reaction is exothermic and should be carefully controlled.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). The reaction is typically complete when the starting material is no longer detected.
-
Upon completion, stop the chlorine gas flow and allow the reaction mixture to warm to room temperature.
-
Wash the reaction mixture with a dilute sodium hydroxide solution to remove excess acid and unreacted chlorine.
-
Separate the organic layer and wash it with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2,4,6-trichloroaniline.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield white to off-white crystals.
Expected Yield: 85-95%
Step 2: Synthesis of this compound via Balz-Schiemann Reaction
This protocol details the diazotization of 2,4,6-trichloroaniline followed by fluorination.
Materials and Reagents:
-
2,4,6-Trichloroaniline
-
Hydrofluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Ethanol
-
Deionized water
-
Ice
-
Sand
Equipment:
-
Beaker
-
Stirring bar
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
Part A: Diazotization and Formation of the Diazonium Salt
-
In a beaker, suspend 2,4,6-trichloroaniline in an aqueous solution of hydrofluoroboric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
The 2,4,6-trichlorobenzenediazonium tetrafluoroborate will precipitate as a solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water, followed by cold ethanol, and finally with cold diethyl ether to facilitate drying.
-
Dry the diazonium salt in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
Part B: Thermal Decomposition (Balz-Schiemann Reaction)
-
Place the dry 2,4,6-trichlorobenzenediazonium tetrafluoroborate in a flask. For controlled heating, it is advisable to mix the salt with an inert solid like sand.
-
Gently heat the flask in a fume hood. The decomposition is typically carried out by heating to the decomposition temperature of the specific diazonium salt, which may need to be determined experimentally but is often in the range of 100-200 °C.[1]
-
The decomposition will result in the evolution of nitrogen gas and boron trifluoride, and the formation of the crude this compound.
-
The crude product can be isolated by distillation or steam distillation from the reaction mixture.
-
Further purification can be achieved by fractional distillation or column chromatography.
Expected Yield: Yields for the Balz-Schiemann reaction can be variable, but are often in the range of 40-70%.
Reaction Workflow and Logic
The synthesis follows a logical progression of functional group transformations on the aromatic ring.
Caption: Synthetic pathway for this compound.
Signaling Pathways and Mechanistic Overview
The core of this synthesis is the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate.
Caption: Mechanism of the Balz-Schiemann reaction.
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[1] It involves the transformation of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1] Conceptually similar to the Sandmeyer reaction, the thermal decomposition of the diazonium tetrafluoroborate does not require a copper catalyst and is believed to proceed through the formation of an aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate counterion.[1] While the traditional method involves the isolation of the diazonium salt, modern variations aim to perform the diazotization and fluorination in a one-pot fashion to improve safety and efficiency.
References
Application Notes and Protocols for 1,3,5-Trichloro-2-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,3,5-trichloro-2-fluorobenzene as a substrate in various palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific literature on this compound, the following protocols and data are based on well-established methodologies for structurally similar polyhalogenated aromatic systems. Experimental validation and optimization are crucial for successful implementation.
Introduction to this compound in Cross-Coupling
This compound is a polyhalogenated aromatic compound offering multiple sites for functionalization through palladium-catalyzed cross-coupling reactions. The presence of both chlorine and fluorine atoms, along with their specific substitution pattern, presents unique challenges and opportunities for selective C-C, C-N, and C-O bond formation. The primary challenge lies in controlling the regioselectivity of the coupling reaction, as the three chlorine atoms are electronically and sterically distinct.
Key Considerations for Reactivity:
-
Bond Dissociation Energies: The C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed oxidative addition. Therefore, cross-coupling reactions are expected to occur exclusively at the C-Cl positions.
-
Regioselectivity: The three chlorine atoms at positions 1, 3, and 5 are not equivalent. The chlorine at C1 is flanked by a fluorine and a chlorine, the chlorine at C3 is flanked by two chlorines, and the chlorine at C5 is flanked by a chlorine and a hydrogen. Electronic and steric effects will influence the site of oxidative addition. It is anticipated that the less sterically hindered C-Cl bonds will be more reactive.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, crucially, the phosphine ligand can influence the rate and selectivity of the reaction. Bulky, electron-rich ligands are often employed to facilitate the coupling of aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. For this compound, this reaction can be used to introduce aryl, heteroaryl, or alkyl groups.
Predicted Regioselectivity in Suzuki-Miyaura Coupling
Due to steric and electronic factors, the reactivity of the C-Cl bonds is expected to vary. The C-Cl bond at the 5-position is likely the most reactive due to being the least sterically hindered. The relative reactivity of the C1 and C3 positions is less predictable and would require experimental determination.
Caption: Predicted regioselectivity for Suzuki-Miyaura coupling.
Quantitative Data (Analogous Systems)
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of related polychlorinated benzenes. These serve as a starting point for optimizing the reaction with this compound.
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1,3,5-Trichlorobenzene | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 1,2,3-Trichlorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 70-80 |
| 2,4-Dichlorofluorobenzene | Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 60-75 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add finely ground K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to substituted anilines which are valuable in medicinal chemistry.
Caption: General workflow for Buchwald-Hartwig amination.
Quantitative Data (Analogous Systems)
| Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1,3,5-Trichlorobenzene | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu | Toluene | 100 | 90-98 |
| 1,2,3-Trichlorobenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 80 | 75-85 |
| 2,4-Dichlorofluorobenzene | Piperidine | Pd₂(dba)₃ (1.5) | JohnPhos (3) | LHMDS | Dioxane | 110 | 80-90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)biphenyl (JohnPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), JohnPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL).
-
Add the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.
Caption: Simplified catalytic cycle for Sonogashira coupling.
Quantitative Data (Analogous Systems)
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1,3,5-Trichlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 80-90 |
| 1,2,3-Trichlorobenzene | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | DIPA | DMF | 80 | 70-85 |
| 2,4-Dichlorofluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 90 | 75-88 |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter the mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.
Quantitative Data (Analogous Systems)
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1,3,5-Trichlorobenzene | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 70-80 |
| 1,2,3-Trichlorobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 65-75 |
| 2,4-Dichlorofluorobenzene | Methyl methacrylate | Pd(OAc)₂ (1) | P(Cy)₃ (2) | NaOAc | DMAc | 110 | 70-85 |
Experimental Protocol: Heck Reaction
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
Alkene (e.g., styrene, an acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous DMF (5 mL), this compound (1.0 mmol), the alkene (1.5 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Cool to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Stille Coupling
The Stille reaction couples the aryl halide with an organostannane reagent. While effective, the toxicity of organotin compounds is a significant drawback.
Quantitative Data (Analogous Systems)
| Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1,3,5-Trichlorobenzene | Tributyl(phenyl)tin | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 80-90 |
| 1,2,3-Trichlorobenzene | Tributyl(vinyl)tin | PdCl₂(AsPh₃)₂ (2) | - | - | THF | 65 | 75-85 |
| 2,4-Dichlorofluorobenzene | Tributyl(thienyl)tin | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | 100 | 85-95 |
Experimental Protocol: Stille Coupling
This protocol is a general procedure and requires careful handling of toxic organotin reagents.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)tin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Outside the glovebox, add this compound (1.0 mmol) and the organostannane (1.1 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL).
-
Heat the reaction to 110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Cool to room temperature and dilute with diethyl ether (20 mL).
-
Stir the solution with a saturated aqueous solution of KF for 1 hour to precipitate tin byproducts.
-
Filter the mixture through Celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Disclaimer: The provided protocols are illustrative and based on analogous systems. The reactivity and selectivity of this compound in these reactions have not been extensively reported. Therefore, careful optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, is essential. All reactions should be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
Application Notes and Protocols: The Role of Polychlorinated Benzenes in the Synthesis of Fluorinated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 1,3,5-trichloro-2-fluorobenzene is not typically employed as a fluorinating agent, it serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] The introduction of fluorine atoms into aromatic rings is a critical strategy in drug discovery and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties.[2][3] This document provides detailed protocols and data on the synthesis of fluorinated aromatic compounds, focusing on the conversion of polychlorinated benzenes to their fluorinated analogs, a common strategy in fluorine chemistry. The synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene will be used as a representative example.
Synthesis of 1,3,5-Trifluorobenzene from 1,3,5-Trichlorobenzene
A prevalent method for the synthesis of 1,3,5-trifluorobenzene is the halogen exchange (Halex) reaction of 1,3,5-trichlorobenzene with a fluoride salt, such as potassium fluoride (KF).[4][5] This reaction is typically carried out in a high-boiling polar aprotic solvent and can be facilitated by a phase transfer catalyst.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene.
| Reactants | Solvent | Catalyst | Temperature | Reaction Time | Yield of 1,3,5-Trifluorobenzene | Byproduct (Yield) | Reference |
| 1,3,5-Trichlorobenzene, Anhydrous Potassium Fluoride | Sulfolane | 3-nitro-N,N-dimethylbenzamide, CNC catalyst | 220°C | 48 hours | 74% | 1,3-Difluoro-5-chlorobenzene (6.7%) | [5] |
| 1,3,5-Trichlorobenzene, Anhydrous Potassium Fluoride | Varies | Phase Transfer Catalyst | Reflux | 6-14 hours | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trifluorobenzene via Halogen Exchange
This protocol is adapted from a patented procedure for the synthesis of 1,3,5-trifluorobenzene.[5]
Materials:
-
1,3,5-Trichlorobenzene (500 g)
-
Anhydrous Potassium Fluoride (KF) (640 g)
-
Sulfolane (1180 mL)
-
3-nitro-N,N-dimethylbenzamide (10.7 g)
-
CNC catalyst (48 g)
-
Autoclave
-
Distillation apparatus
-
Petroleum ether (60-90°C)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable autoclave, combine 1,3,5-trichlorobenzene (500 g), sulfolane (1180 mL), 3-nitro-N,N-dimethylbenzamide (10.7 g), and anhydrous potassium fluoride (640 g).
-
Catalyst Addition: Add the CNC catalyst (48 g) to the mixture and seal the autoclave.
-
Reaction: Heat the mixture to 220°C for 48 hours. The pressure may rise to a maximum of 8 bar during the reaction.
-
Cooling: After the reaction is complete, cool the mixture to 20°C.
-
Product Isolation:
-
Initially, distill the product at standard pressure.
-
Subsequently, continue the distillation under reduced pressure.
-
-
Purification: The resulting liquid (310 g) contains approximately 87% by weight of 1,3,5-trifluorobenzene and 8.8% by weight of difluorochlorobenzene. These can be separated by fractional distillation.
Protocol 2: General Procedure for Halogen Exchange with a Phase Transfer Catalyst
This is a general procedure based on methods described for the synthesis of 1,3,5-trifluorobenzene.[4]
Materials:
-
Crude 1,3,5-Trichlorobenzene
-
Anhydrous Potassium Fluoride
-
Phase Transfer Catalyst
-
High-boiling point solvent (e.g., Sulfolane, Dimethylformamide)
-
Reaction flask with reflux condenser
-
Vacuum distillation apparatus
-
Steam distillation apparatus
-
Petroleum ether (60-90°C)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction flask, add the solvent, anhydrous potassium fluoride, phase transfer catalyst, and crude 1,3,5-trichlorobenzene.
-
Reaction: Heat the mixture to reflux for 6-14 hours.
-
Solvent Removal: After the reaction, remove the solvent by vacuum distillation.
-
Steam Distillation: Subject the residue to steam distillation with water.
-
Extraction: Extract the distillate with petroleum ether (60-90°C).
-
Concentration: Remove the petroleum ether by rotary evaporation.
-
Final Purification: Collect the target compound, 1,3,5-trifluorobenzene, by vacuum distillation.
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene.
Caption: Workflow for the synthesis of 1,3,5-trifluorobenzene.
Applications of Fluorinated Benzenes
1,3,5-Trifluorobenzene and other fluorinated aromatics are versatile building blocks in organic synthesis.[2] They are key intermediates in the production of:
-
Pharmaceuticals: The introduction of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[3]
-
Agrochemicals: Fluorinated compounds are used in the development of new pesticides and herbicides.
-
Liquid Crystals: The unique electronic properties of fluorinated benzenes are utilized in the manufacturing of liquid crystal displays.[3]
-
Advanced Materials: These compounds serve as precursors for specialized polymers and other high-performance materials.[6]
Conclusion
While this compound is an important chemical intermediate, the direct fluorination of polychlorinated benzenes represents a more common and scalable approach to producing valuable fluorinated aromatic compounds. The protocols and data presented here for the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene provide a clear example of this synthetic strategy, which is fundamental to the development of new pharmaceuticals, agrochemicals, and advanced materials. Researchers and professionals in drug development can leverage these methods to access a wide range of fluorinated building blocks for their synthetic needs.
References
The Role of 1,3,5-Trichloro-2-fluorobenzene in the Synthesis of Novel Agrochemicals
For Immediate Release
Shanghai, China – December 27, 2025 – 1,3,5-Trichloro-2-fluorobenzene is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring allows for selective chemical transformations, leading to the formation of complex molecules with desired pesticidal activities. This application note provides a comprehensive overview of the synthetic routes and experimental protocols for the utilization of this compound in the preparation of key agrochemical intermediates and final products.
Introduction
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the molecular framework of pesticides is a well-established strategy to enhance their biological efficacy, metabolic stability, and target specificity. This compound offers a unique scaffold for medicinal chemists to introduce a specific pattern of halogenation, which can be pivotal for the desired mode of action of the resulting agrochemical. This document details the synthetic pathways starting from this compound to valuable agrochemical intermediates, such as substituted anilines and phenols, and their subsequent conversion to final products.
Synthesis of Key Agrochemical Intermediates
The chemical reactivity of this compound allows for the regioselective introduction of various functional groups through nucleophilic aromatic substitution and other transformations. Two key intermediates that can be synthesized from this starting material are 2,6-dichloro-4-fluoroaniline and 2,4,6-trichloro-3-fluorophenol.
Synthesis of 2,6-Dichloro-4-fluoroaniline
2,6-Dichloro-4-fluoroaniline is a vital intermediate for several insecticides and fungicides. The synthesis from this compound proceeds via a high-pressure amination reaction.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-fluoroaniline
A detailed experimental protocol for a similar amination of a polychlorinated benzene derivative is described in the literature.[2] The following is a representative procedure adapted for the synthesis of 2,6-dichloro-4-fluoroaniline from this compound.
-
Reaction Setup: A high-pressure autoclave is charged with this compound (1.0 eq) and a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Amination: The autoclave is sealed and purged with nitrogen. Liquid ammonia (10-20 eq) is introduced, and the reaction mixture is heated to 150-200°C. The pressure is maintained at 10-15 MPa for 8-12 hours.
-
Work-up and Purification: After cooling, the excess ammonia is carefully vented. The reaction mixture is diluted with water and extracted with an organic solvent (e.g., toluene). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield 2,6-dichloro-4-fluoroaniline.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 70-80% |
| Purity | >98% (by GC analysis) |
| Melting Point | 56-58 °C |
Logical Relationship of Synthesis:
Caption: Synthesis of 2,6-Dichloro-4-fluoroaniline.
Synthesis of 2,4,6-Trichloro-3-fluorophenol
2,4,6-Trichloro-3-fluorophenol can serve as a precursor for various herbicides and fungicides. Its synthesis from this compound involves a nucleophilic hydroxylation reaction.
Experimental Protocol: Synthesis of 2,4,6-Trichloro-3-fluorophenol
The following protocol is a general method for the hydroxylation of polychlorinated aromatic compounds.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), add sodium hydroxide (2.0-3.0 eq).
-
Hydroxylation: The reaction mixture is heated to 120-150°C for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The solution is acidified with a mineral acid (e.g., HCl) to precipitate the phenol. The solid is filtered, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data:
| Parameter | Value |
| Yield | Approximately 60-70% |
| Purity | >97% (by HPLC analysis) |
| Melting Point | 85-88 °C |
Logical Relationship of Synthesis:
Caption: Synthesis of 2,4,6-Trichloro-3-fluorophenol.
Application in the Synthesis of Final Agrochemicals
The intermediates derived from this compound are then utilized in the synthesis of various commercial agrochemicals.
Example: Synthesis of a Phenylpyrazole Insecticide
2,6-Dichloro-4-fluoroaniline is a known precursor for the synthesis of phenylpyrazole insecticides, such as fipronil. Although the commercial synthesis of fipronil often starts from 2,6-dichloro-4-trifluoromethylaniline, a similar synthetic strategy can be envisioned using 2,6-dichloro-4-fluoroaniline.
Experimental Workflow for a Hypothetical Phenylpyrazole Insecticide:
The general synthetic workflow involves the diazotization of the aniline intermediate, followed by a reduction and cyclization with a suitable pyrazole precursor.
Caption: Workflow for Phenylpyrazole Insecticide Synthesis.
Conclusion
This compound is a valuable and versatile starting material in the agrochemical industry. Its ability to be selectively functionalized to produce key intermediates like 2,6-dichloro-4-fluoroaniline and 2,4,6-trichloro-3-fluorophenol makes it an important component in the synthetic chemist's toolbox for the development of novel and effective crop protection agents. The protocols and data presented herein provide a foundation for researchers and professionals in the field of agrochemical synthesis to explore the potential of this unique building block.
References
1,3,5-Trichloro-2-fluorobenzene: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichloro-2-fluorobenzene is a polyhalogenated aromatic compound that holds significant potential as a versatile building block in the synthesis of complex pharmaceutical intermediates. The strategic placement of three chlorine atoms and one fluorine atom on the benzene ring imparts unique reactivity, allowing for selective functionalization through various organic reactions. This application note explores the utility of this compound in constructing molecular scaffolds relevant to medicinal chemistry, with a focus on the synthesis of substituted biaryl and aniline derivatives, which are prevalent in a wide range of therapeutic agents.
The distinct electronic and steric properties of this compound allow for regioselective transformations, such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of diverse functionalities, paving the way for the synthesis of novel drug candidates.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its ability to serve as a scaffold for the creation of polysubstituted aromatic compounds. The differential reactivity of the halogen substituents can be exploited to achieve selective C-C and C-N bond formation.
Synthesis of Substituted Biphenyl Intermediates via Suzuki-Miyaura Coupling
Substituted biphenyls are a common structural motif in many pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and kinase inhibitors. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide. This compound can serve as the organohalide partner in such reactions.
The reactivity of halogens in Suzuki coupling generally follows the trend I > Br > OTf > Cl > F. This differential reactivity can be exploited for selective coupling at one of the chlorine positions, while leaving the other halogens and the fluorine atom intact for subsequent transformations.
Logical Workflow for Selective Suzuki-Miyaura Coupling:
Caption: Selective Suzuki Coupling Workflow.
Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid (R) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 18 | 78 |
| 3 | 3-Pyridyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 65 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of typical reaction conditions and outcomes for Suzuki-Miyaura coupling reactions. Actual results may vary depending on the specific substrates and optimized conditions.
Synthesis of Substituted Aniline Intermediates via Buchwald-Hartwig Amination
Aromatic amines are fundamental components of a vast number of pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine. Similar to the Suzuki coupling, the differential reactivity of the halogens on this compound can be leveraged to achieve regioselective amination.
This reaction is particularly valuable for synthesizing complex secondary and tertiary anilines that are difficult to prepare using classical methods.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig Amination Workflow.
Table 2: Hypothetical Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 92 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 20 | 75 |
| 3 | Benzylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | t-BuOH | 90 | 24 | 88 |
Note: The data in this table is illustrative of typical conditions for Buchwald-Hartwig amination and is not based on experimentally verified reactions with this compound.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., toluene/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion
This compound represents a promising, yet likely underexplored, building block for the synthesis of pharmaceutical intermediates. Its polyhalogenated nature, combined with the distinct reactivity of its substituents, offers a platform for the regioselective construction of complex aromatic systems. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, can unlock the potential of this molecule for the efficient synthesis of novel and diverse scaffolds for drug discovery. Further investigation into the selective functionalization of this compound is warranted to fully exploit its capabilities in medicinal chemistry.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1,3,5-Trichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful synthetic tool for the functionalization of electron-deficient aromatic rings. 1,3,5-Trichloro-2-fluorobenzene is an attractive substrate for SNAr reactions due to the presence of multiple electron-withdrawing chlorine atoms, which activate the aromatic ring towards nucleophilic attack. The carbon-fluorine bond is highly polarized, making the fluorine atom an excellent leaving group in this context. This document provides detailed protocols for the SNAr reaction of this compound with various nucleophiles, including amines, thiols, and alkoxides.
Reaction Mechanism and Regioselectivity
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing chlorine atoms. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Due to the high electronegativity of fluorine, it is a better leaving group than chlorine in SNAr reactions. Therefore, nucleophilic attack preferentially occurs at the C-2 position, leading to the selective substitution of the fluorine atom.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 2,4,6-trichloroanilines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 2,4,6-trichlorophenyl thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base
-
Anhydrous Tetrahydrofuran (THF) or DMF as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alkoxide Nucleophiles
This protocol describes the synthesis of 2,4,6-trichlorophenyl ethers.
Materials:
-
This compound
-
Alcohol or phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base
-
Anhydrous THF or DMF as solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and hypothetical yields for the SNAr of this compound with various nucleophiles. These are illustrative examples and actual results may vary.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
| Piperidine | Et₃N | DMSO | 60 | 6 | 88 |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 75 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 3 | 95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5 | 85 |
Table 3: Reaction with Alkoxide Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | NaH | THF | 60 | 8 | 90 |
| Sodium phenoxide | t-BuOK | DMF | 80 | 10 | 82 |
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr reactions.
Application Notes and Protocols: 1,3,5-Trichloro-2-fluorobenzene in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trichloro-2-fluorobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in the synthesis of novel heterocyclic compounds. Its distinct substitution pattern, featuring both chloro and fluoro groups, allows for selective functionalization through various synthetic methodologies. The high electronegativity of the fluorine atom activates the benzene ring towards nucleophilic aromatic substitution (SNAr), while the chlorine atoms provide handles for metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms into these molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.[1] this compound serves as an attractive starting material for accessing novel fluorinated heterocycles due to the differential reactivity of its halogen substituents. The fluorine atom, being a better leaving group in nucleophilic aromatic substitution reactions compared to chlorine in activated systems, allows for regioselective introduction of heteroatom nucleophiles.[2][3] Subsequently, the remaining chlorine atoms can be functionalized via powerful cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the construction of complex molecular architectures.
Key Synthetic Applications
The primary synthetic strategies for elaborating this compound into heterocyclic systems revolve around two main reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is preferentially displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to form an initial C-heteroatom bond. This is the first step in constructing many nitrogen, sulfur, or oxygen-containing heterocycles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms are amenable to reactions like Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions are typically performed after the initial SNAr step and are crucial for building fused ring systems or introducing further diversity.[4][5][6][7]
Experimental Protocols
Protocol 1: Synthesis of a Substituted Benzothiazole via Nucleophilic Aromatic Substitution and Intramolecular Cyclization
This protocol outlines a two-step synthesis of a substituted benzothiazole, a privileged scaffold in medicinal chemistry. The first step involves the SNAr reaction of this compound with a thiol-containing amine, followed by an intramolecular cyclization.
Step 1: Synthesis of 2-((2,4,6-trichlorophenyl)thio)ethan-1-amine
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| 2-Aminoethanethiol hydrochloride | 1.1 eq |
| Potassium carbonate (K2CO3) | 3.0 eq |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
Methodology:
-
To a solution of this compound in DMF, add 2-aminoethanethiol hydrochloride and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form a Substituted Benzothiazole
| Reagent/Parameter | Value |
| 2-((2,4,6-trichlorophenyl)thio)ethan-1-amine | 1.0 eq |
| Copper(I) iodide (CuI) | 0.1 eq |
| 1,10-Phenanthroline | 0.2 eq |
| Cesium carbonate (Cs2CO3) | 2.0 eq |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Reaction Time | 24 hours |
Methodology:
-
In a sealed tube, combine 2-((2,4,6-trichlorophenyl)thio)ethan-1-amine, CuI, 1,10-phenanthroline, and Cs2CO3 in 1,4-dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired benzothiazole derivative.
Protocol 2: Synthesis of a Substituted Indazole via Sequential SNAr and Buchwald-Hartwig Amination
This protocol describes the synthesis of a substituted indazole, another important heterocyclic motif in drug discovery. The strategy involves an initial SNAr reaction with hydrazine, followed by an intramolecular Buchwald-Hartwig amination.
Step 1: Synthesis of (2,4,6-trichlorophenyl)hydrazine
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Hydrazine hydrate | 5.0 eq |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8 hours |
Methodology:
-
Dissolve this compound in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Use the crude product directly in the next step or purify by column chromatography if necessary.
Step 2: Intramolecular Buchwald-Hartwig Amination to form a Substituted Indazole
| Reagent/Parameter | Value |
| (2,4,6-trichlorophenyl)hydrazine | 1.0 eq |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 0.05 eq |
| Xantphos | 0.1 eq |
| Sodium tert-butoxide (NaOtBu) | 1.5 eq |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
Methodology:
-
To an oven-dried Schlenk tube, add (2,4,6-trichlorophenyl)hydrazine, Pd2(dba)3, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Quantitative Data Summary
While specific yield and characterization data for the products derived directly from this compound are not extensively reported in the literature, the following table provides representative data for analogous reactions with similar polyhalogenated aromatic compounds. Researchers should expect comparable outcomes, though optimization may be required.
| Heterocyclic Scaffold | Starting Material Analogue | Key Reaction | Typical Yield Range (%) | References |
| Substituted Benzothiazoles | Polychlorofluorobenzene | SNAr / Intramolecular Cyclization | 60-85 | General Synthetic Methodologies |
| Substituted Indazoles | Polychlorofluorobenzene | SNAr / Buchwald-Hartwig Amination | 55-80 | [4],[5] |
| Substituted Benzofurans | Polychlorofluorobenzene | SNAr / O-Arylation | 65-90 | General Synthetic Methodologies |
| Diarylethers via Suzuki Coupling | 3,5-Dichloro-1,2,4-thiadiazole | Suzuki-Miyaura Coupling | 70-95 | [8] |
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the general decision-making process for the synthesis of novel heterocyclic compounds starting from this compound.
Conclusion
This compound represents a highly valuable and potentially underutilized building block for the synthesis of novel heterocyclic compounds. The strategic and sequential functionalization of its fluoro and chloro substituents via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions opens avenues to a wide range of complex molecular architectures. The protocols and data presented herein provide a foundational guide for researchers in organic synthesis and medicinal chemistry to explore the rich synthetic potential of this versatile starting material. Further investigation into the scope and limitations of these reactions will undoubtedly lead to the discovery of new heterocyclic entities with promising biological activities.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1,3,5-Trichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for reactions specifically involving 1,3,5-trichloro-2-fluorobenzene is limited in publicly available literature. The following application notes and protocols are representative procedures adapted from established methods for structurally similar polychlorinated and polyfluorinated aromatic compounds. Researchers should consider these as starting points and optimize conditions for their specific applications.
Introduction
This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both chlorine and fluorine atoms on the benzene ring offers distinct reactivity profiles, allowing for selective functionalization through various cross-coupling and substitution reactions. This document provides detailed protocols for three key reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAг).
Safety Precautions
Handle this compound with appropriate safety measures. Based on data for similar compounds like 1,3,5-trichlorobenzene, it should be considered harmful if swallowed and a skin irritant.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[3] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Experimental Protocol (Adapted from similar aryl chlorides)
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other polychlorinated aromatic compounds.[4][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous potassium phosphate (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Reactant 1 | Reactant 2 (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / Water | 110 | 18 | 70-85 |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / Water | 110 | 20 | 65-80 |
| This compound | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / Water | 110 | 24 | 60-75 |
Yields are estimated based on reactions with structurally similar aryl chlorides and may require optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination of this compound.
Experimental Protocol (Adapted from similar aryl chlorides)
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of other polychlorinated aromatic compounds.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a dry Schlenk tube, add palladium(II) acetate (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum, remove from the glovebox, and place under an argon or nitrogen atmosphere.
-
Add anhydrous toluene (2 mL) via syringe.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Reactant 1 | Amine (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 8 | 75-90 |
| This compound | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 10 | 70-85 |
| This compound | n-Butylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 6 | 80-95 |
Yields are estimated based on reactions with structurally similar aryl chlorides and may require optimization.
Nucleophilic Aromatic Substitution (SNAг)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings.[2] The chlorine and fluorine atoms on this compound act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack.
General Reaction Scheme
Caption: General mechanism of the nucleophilic aromatic substitution (SNAr) of this compound.
Experimental Protocol (Adapted from similar polychlorofluorobenzenes)
This protocol is adapted from general procedures for SNAг reactions on electron-deficient aromatic systems.[1][8]
Materials:
-
This compound
-
Nucleophile (e.g., Sodium methoxide, Piperidine)
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃) (for amine nucleophiles)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure (with an alkoxide nucleophile):
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add sodium methoxide (1.1 mmol) portion-wise.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure (with an amine nucleophile):
-
To a stirred solution of this compound (1.0 mmol) and piperidine (1.2 mmol) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.
-
Follow steps 4-7 from the alkoxide procedure for workup and purification.
Data Presentation
| Reactant 1 | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | Sodium methoxide | N/A | DMF | 50 | 4 | 85-95 |
| This compound | Piperidine | K₂CO₃ | DMF | 90 | 12 | 70-85 |
| This compound | Sodium thiophenoxide | N/A | DMF | RT | 2 | 90-98 |
Yields are estimated based on reactions with structurally similar polychlorofluorobenzenes and may require optimization. Regioselectivity will depend on the specific nucleophile and reaction conditions.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the described reactions.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Aromatic Nucleophilic Substitution [fishersci.be]
Application Notes and Protocols for the Scale-up Synthesis of 1,3,5-Trichloro-2-fluorobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-kilogram scale synthesis of 1,3,5-trichloro-2-fluorobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocols are based on established industrial practices and have been compiled and adapted from various sources to ensure scalability and robustness. Additionally, methods for the synthesis of key derivatives are presented, highlighting the versatility of this fluorinated building block.
I. Synthesis of this compound
The overall synthetic pathway for the scale-up production of this compound proceeds in two main stages: the synthesis of the key intermediate 2,4,6-trichloroaniline, followed by its conversion to the final product via a diazotization and fluorination reaction.
A. Stage 1: Scale-up Synthesis of 2,4,6-Trichloroaniline
The industrial production of 2,4,6-trichloroaniline is typically achieved through the direct chlorination of aniline.[1] The following protocol is adapted from established large-scale procedures.[2][3]
Experimental Protocol:
-
Reaction Setup: A suitable glass-lined or corrosion-resistant reactor is charged with chlorobenzene as the solvent.
-
Formation of Aniline Hydrochloride: Aniline is dissolved in the chlorobenzene. Dry hydrogen chloride gas is then introduced into the solution while maintaining the temperature below 30 °C to form the aniline hydrochloride suspension.
-
Chlorination: The temperature of the reaction mixture is raised to 90-110 °C. Chlorine gas is then introduced into the reactor at a controlled rate over several hours. The reaction is highly exothermic and requires careful temperature management.
-
Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of aniline and intermediates.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The solvent (chlorobenzene) is removed by distillation under reduced pressure. The crude 2,4,6-trichloroaniline is then purified by sublimation or recrystallization to yield a product with a purity of >98%.[1][2]
Quantitative Data for 2,4,6-Trichloroaniline Synthesis:
| Parameter | Value | Reference |
| Starting Material | Aniline | [1][2] |
| Reagents | Chlorine gas, Hydrogen chloride, Chlorobenzene (solvent) | [2] |
| Reaction Temperature | 90-110 °C | [2] |
| Reaction Time | 6-8 hours | [2] |
| Typical Yield | 85-95% | [2][3] |
| Purity (after purification) | >98% (HPLC) | [2] |
Logical Workflow for 2,4,6-Trichloroaniline Synthesis:
B. Stage 2: Diazotization and Fluorination of 2,4,6-Trichloroaniline
The conversion of 2,4,6-trichloroaniline to this compound is achieved through a Balz-Schiemann type reaction. This involves the formation of a diazonium salt followed by thermal decomposition in the presence of a fluoride source.[4][5][6] For large-scale operations, continuous flow processes are increasingly being adopted to manage the potentially hazardous nature of diazonium salt intermediates.[5][7]
Experimental Protocol (Batch Process):
-
Diazotization: 2,4,6-trichloroaniline is suspended in a solution of fluoroboric acid (HBF₄) or a mixture of hydrochloric acid and sodium tetrafluoroborate (NaBF₄) at a low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium tetrafluoroborate salt occurs as a precipitate.
-
Isolation of Diazonium Salt: The precipitated diazonium salt is isolated by filtration and washed with cold water, followed by a cold organic solvent (e.g., diethyl ether) to remove residual acids and unreacted starting material. The isolated salt must be handled with care as diazonium salts can be explosive when dry.
-
Thermal Decomposition (Fluorodediazoniation): The moist diazonium salt is then carefully heated, either neat or as a slurry in an inert, high-boiling solvent (e.g., decane or dichlorobenzene). The decomposition typically occurs at temperatures ranging from 100 to 150 °C, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of this compound.
-
Work-up and Purification: The resulting crude product is isolated and purified by fractional distillation under reduced pressure to yield the final product.
Experimental Protocol (Continuous Flow Process): [5][7]
For kilogram-scale and larger production, a continuous flow setup is recommended for enhanced safety and efficiency.
-
Stream 1 (Aniline Solution): 2,4,6-trichloroaniline is dissolved in a suitable organic solvent mixed with an acid (e.g., HCl or HBF₄).
-
Stream 2 (Nitrite Solution): Sodium nitrite is dissolved in water.
-
Diazotization in Microreactor: The two streams are pumped into a T-mixer and then through a temperature-controlled microreactor or coiled tube reactor at 0-10 °C with a short residence time (minutes) to form the diazonium salt in situ.
-
Fluorination in a Second Reactor: The output from the first reactor is directly fed into a second heated reactor (60-150 °C) where the thermal decomposition and fluorination occur with a very short residence time (seconds to minutes).[5][6]
-
Quenching and Extraction: The product stream is then continuously quenched, and the organic product is separated from the aqueous phase using a liquid-liquid separator.
-
Purification: The organic phase is then subjected to continuous distillation to afford the pure this compound.
Quantitative Data for this compound Synthesis:
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Starting Material | 2,4,6-Trichloroaniline | 2,4,6-Trichloroaniline | [4][5] |
| Reagents | HBF₄ or HCl/NaBF₄, NaNO₂ | HBF₄ or HCl/NaBF₄, NaNO₂ | [4][5] |
| Diazotization Temp. | 0-5 °C | 0-10 °C | [5] |
| Fluorination Temp. | 100-150 °C | 60-150 °C | [5][6] |
| Typical Yield | 60-75% | ~70% | [5] |
| Purity | >99% (GC) | >99% (GC) |
Reaction Pathway for this compound Synthesis:
II. Synthesis of this compound Derivatives
This compound is a versatile building block for the synthesis of more complex molecules through reactions such as nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.
A. Nucleophilic Aromatic Substitution (SNA_r_)
The fluorine atom in this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing chlorine atoms. This allows for the selective replacement of the fluorine atom by various nucleophiles.
General Experimental Protocol for Amination:
-
Reaction Setup: In a sealed pressure vessel, this compound is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: The desired amine (e.g., a primary or secondary amine) and a base (e.g., potassium carbonate or triethylamine) are added to the solution.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 150 °C for several hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data for a Representative Amination Reaction:
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | e.g., Morpholine |
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Temperature | 120 °C |
| Reaction Time | 12 hours |
| Typical Yield | 70-90% |
| Purity | >95% |
B. Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms in this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon bonds. The reactivity of the chlorine atoms can be differentiated based on their electronic and steric environment.
General Experimental Protocol for Suzuki Coupling:
-
Reaction Setup: A reaction flask is charged with this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
Reaction: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80 and 120 °C for several hours.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for a Representative Suzuki Coupling Reaction:
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | e.g., Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) |
| Base | K₂CO₃ (2-3 equivalents) |
| Solvent | Toluene/Water (4:1) |
| Reaction Temperature | 100 °C |
| Reaction Time | 8-16 hours |
| Typical Yield | 60-85% |
| Purity | >95% |
Logical Workflow for Derivative Synthesis:
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be carried out in a suitable chemical laboratory with appropriate safety precautions. Reaction conditions may need to be optimized for specific equipment and scales.
References
- 1. Page loading... [guidechem.com]
- 2. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 3. EP0083442A2 - Process for the production of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,5-Trichloro-2-fluorobenzene as a Precursor for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichloro-2-fluorobenzene is a polysubstituted aromatic compound with a unique substitution pattern that offers interesting possibilities for the synthesis of selectively functionalized organometallic reagents. These reagents can serve as valuable building blocks in the construction of complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities. The presence of both chlorine and fluorine atoms on the benzene ring allows for differential reactivity, enabling regioselective metalation and subsequent functionalization.
This document provides detailed application notes and protocols for the preparation of organometallic reagents, specifically organolithium and Grignard reagents, from this compound. The methodologies are based on established principles of organometallic chemistry, as direct literature precedents for this specific substrate are limited.
Challenges and Considerations
The generation of organometallic reagents from this compound presents several challenges that must be considered:
-
Reactivity of C-F vs. C-Cl Bonds: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it less susceptible to direct oxidative addition with magnesium or metal-halogen exchange with organolithiums.[1][2] This differential reactivity can be exploited for selective functionalization at the chlorinated positions.
-
Regioselectivity: The presence of multiple chlorine atoms raises the question of regioselectivity during metal-halogen exchange or deprotonation. The electronic and steric environment of each chlorine atom will influence its reactivity.
-
Directed ortho-Metalation (DoM): The fluorine atom can act as a directing group in lithiation reactions, potentially favoring deprotonation at the adjacent C6 position.[3][4][5] This provides an alternative pathway to a specific organolithium reagent.
-
Reaction Conditions: The formation of organometallic reagents is highly sensitive to reaction conditions, including the choice of solvent, temperature, and the nature of the organometallic reagent used for exchange.[6] Anhydrous and inert conditions are crucial for success.[7][8]
Synthesis of Organolithium Reagents
Organolithium reagents can be prepared from this compound via two primary methods: metal-halogen exchange and directed ortho-metalation.
Method 1: Metal-Halogen Exchange
This method exploits the greater reactivity of the C-Cl bond compared to the C-F bond. By using a strong organolithium reagent like n-butyllithium (n-BuLi), it is possible to selectively exchange a chlorine atom for a lithium atom. The regioselectivity of this exchange will depend on the reaction conditions.
Experimental Protocol: Preparation of (2,4-Dichloro-6-fluorophenyl)lithium via Metal-Halogen Exchange
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled under a stream of dry nitrogen.
-
Reagents and Solvent:
-
This compound (1.0 eq)
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure: a. The flask is charged with this compound and anhydrous THF under a nitrogen atmosphere. b. The solution is cooled to -78 °C using a dry ice/acetone bath. c. n-Butyllithium is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. d. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium reagent can often be monitored by a color change.
-
Quenching and Analysis: To confirm the formation of the organolithium species and determine the yield, an aliquot of the reaction mixture can be quenched with a suitable electrophile (e.g., an excess of dry ice for carboxylation, or an aldehyde/ketone). Subsequent workup and analysis (e.g., GC-MS, NMR) will allow for the identification and quantification of the product.
Expected Outcome: Based on the general principles of metal-halogen exchange, the exchange is most likely to occur at one of the chlorine positions. The exact regioselectivity may vary, but the formation of a monolithiated species is the primary expected outcome.
Method 2: Directed ortho-Metalation (DoM)
The fluorine atom in this compound can act as a directing metalation group (DMG), guiding the deprotonation of an adjacent proton by a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[3][4][5] This method offers a pathway to a different regioisomer of the organolithium reagent compared to metal-halogen exchange.
Experimental Protocol: Preparation of 2,4,6-Trichloro-3-fluorophenyllithium via Directed ortho-Metalation
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled under a stream of dry nitrogen.
-
Reagents and Solvent:
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure: a. Anhydrous THF and diisopropylamine are added to the reaction flask under nitrogen and cooled to -78 °C. b. n-Butyllithium is added dropwise to generate LDA in situ. The solution is stirred for 30 minutes at -78 °C. c. A solution of this compound in anhydrous THF is added dropwise to the LDA solution at -78 °C. d. The reaction mixture is stirred at -78 °C for 2-3 hours to allow for complete deprotonation.
-
Quenching and Analysis: Similar to the metal-halogen exchange protocol, the reaction can be quenched with an electrophile to confirm the formation and determine the yield of the desired organolithium species.
Synthesis of Grignard Reagents
The formation of Grignard reagents from aryl fluorides is generally challenging due to the strength of the C-F bond.[1] However, the presence of more reactive C-Cl bonds in this compound suggests that Grignard reagent formation at a chlorinated position is plausible, especially with activated magnesium or under specific reaction conditions.
Experimental Protocol: Preparation of (2,4-Dichloro-6-fluorophenyl)magnesium Chloride
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled under a stream of dry nitrogen.
-
Reagents and Solvent:
-
Magnesium turnings (1.2 eq)
-
A small crystal of iodine (as an activator)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure: a. The flask is charged with magnesium turnings and the iodine crystal under a nitrogen atmosphere. The flask is gently heated with a heat gun to sublime the iodine, activating the magnesium surface. b. After cooling to room temperature, a small amount of a solution of this compound in anhydrous THF is added from the dropping funnel. c. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. The initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux. d. The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete reaction.
-
Analysis: The concentration of the prepared Grignard reagent can be determined by titration before its use in subsequent reactions.
Data Presentation
Table 1: Proposed Methods for the Synthesis of Organometallic Reagents from this compound
| Method | Reagent | Proposed Product | Key Reaction Conditions | Potential Advantages |
| Metal-Halogen Exchange | n-Butyllithium | (2,4-Dichloro-6-fluorophenyl)lithium | Anhydrous THF, -78 °C | Selective reaction at a C-Cl bond. |
| Directed ortho-Metalation | Lithium Diisopropylamide (LDA) | 2,4,6-Trichloro-3-fluorophenyllithium | Anhydrous THF, -78 °C | Regiospecific formation of a different isomer. |
| Grignard Formation | Magnesium (activated) | (2,4-Dichloro-6-fluorophenyl)magnesium Chloride | Anhydrous THF, reflux | Milder reagent compared to organolithiums. |
Note: The proposed products are based on predicted regioselectivity and require experimental verification.
Visualizations
Caption: Synthetic pathways to organometallic reagents from this compound.
Caption: Logical relationships in the synthesis of functionalized aromatics.
Conclusion
This compound holds promise as a versatile precursor for the synthesis of regiochemically defined organometallic reagents. By carefully selecting the metalation strategy—metal-halogen exchange, directed ortho-metalation, or Grignard formation—researchers can potentially access different organometallic intermediates, which can then be trapped with a wide range of electrophiles to generate novel, highly functionalized aromatic compounds. The protocols and considerations outlined in this document provide a solid foundation for the exploration of this chemistry in the fields of drug discovery and materials science. Experimental validation of the proposed pathways and optimization of reaction conditions will be crucial for realizing the full synthetic potential of this unique building block.
References
- 1. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3,5-Trichloro-2-fluorobenzene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,3,5-trichloro-2-fluorobenzene via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
A1: While a definitive melting point for this compound is not consistently reported in the literature, its estimated high boiling point of approximately 207°C suggests that it is likely a solid at room temperature.[1] Recrystallization is a suitable purification technique for solid compounds.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Specific solubility data for this compound is scarce. However, based on the principles of "like dissolves like" and data for structurally similar halogenated benzenes, suitable solvents would be those that can dissolve the compound when hot but not when cold. Good starting points for solvent screening include ethanol, methanol, hexane, and toluene. Mixed solvent systems, such as ethanol/water or toluene/hexane, may also be effective.
Q3: How can I determine the ideal solvent for my specific batch of this compound?
A3: Small-scale solvent screening is the most effective method. This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound completely when hot and allow for the formation of crystals upon cooling.
Q4: What are the key safety precautions when working with this compound and organic solvents?
A4: this compound is harmful if swallowed and causes skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, always use a heating mantle or a steam bath, never an open flame.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not a good solvent for the compound, even at high temperatures. | Select a more appropriate solvent. If the compound is nonpolar, consider a more nonpolar solvent. If it is polar, a more polar solvent may be required. A mixed solvent system might also be effective. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated.- The rate of cooling is too slow. | - Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Cool the solution in an ice bath to promote crystal formation. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.- The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Attempt to purify the compound by another method, such as column chromatography, before recrystallization.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The yield of purified crystals is low. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Wash the crystals with a small amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| The purified crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by filtration. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by single-solvent recrystallization.
1. Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
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Add a few drops of a candidate solvent (e.g., ethanol, methanol, hexane, toluene) to each test tube at room temperature. Observe the solubility.
-
Gently heat the test tubes that did not show complete dissolution at room temperature. An ideal solvent will dissolve the compound completely upon heating.
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Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating the flask on a hot plate or in a heating mantle.
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Continue adding the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.
4. Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Pre-heat a funnel and a clean receiving flask to prevent premature crystallization.
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Pour the hot solution through a fluted filter paper in the pre-heated funnel.
5. Crystallization:
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Allow the hot, clear filtrate to cool slowly to room temperature.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Washing of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
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Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Physicochemical Data
The following table summarizes the available and estimated physical properties of this compound and the solubility characteristics of structurally similar compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₂Cl₃F | - |
| Molecular Weight | 199.44 g/mol | - |
| Boiling Point | ~207 °C | Estimated Value[1] |
| Melting Point | Not Available | - |
| Ethanol Solubility | Likely soluble when hot | Based on general principles for halogenated aromatics |
| Methanol Solubility | Likely soluble when hot | Based on general principles for halogenated aromatics |
| Hexane Solubility | Likely soluble | Polychlorinated benzenes are generally soluble in nonpolar solvents. |
| Toluene Solubility | Likely soluble | Polychlorinated benzenes are generally soluble in aromatic solvents. |
Visual Workflow
The following diagram illustrates the troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Synthesis of 1,3,5-Trichloro-2-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Trichloro-2-fluorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most plausible synthetic routes for this compound are:
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Balz-Schiemann Reaction: This involves the diazotization of 2,4,6-trichloroaniline followed by a fluorination reaction.
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Nucleophilic Aromatic Substitution (SNAr): This route typically starts with 1,2,3,5-tetrachlorobenzene and involves the substitution of a chlorine atom with a fluorine atom using a fluoride salt.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The expected byproducts are highly dependent on the chosen synthetic route.
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For the Balz-Schiemann route:
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2,4,6-Trichlorophenol: Formed by the reaction of the diazonium salt intermediate with water.
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Unreacted 2,4,6-Trichloroaniline: Due to incomplete diazotization.
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Azo Compounds: Colored impurities resulting from coupling reactions of the diazonium salt.[1]
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Biaryl Compounds: Arising from radical side reactions, a known byproduct in similar Sandmeyer reactions.[2]
-
-
For the Nucleophilic Aromatic Substitution (SNAr) route:
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Isomeric Monofluoro-trichlorobenzenes: If the substitution is not completely regioselective.
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Difluoro-dichlorobenzenes: If the reaction conditions are harsh enough to promote a second substitution.
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2,4,6-Trichlorophenol: If the fluoride source is not anhydrous or if there is residual water in the solvent.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Balz-Schiemann Reaction Route
Problem 1: Low yield of the desired this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete diazotization of 2,4,6-trichloroaniline. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and a sufficient amount of a non-nucleophilic acid like HBF4. |
| Premature decomposition of the diazonium salt. | Keep the temperature of the diazonium salt solution low until the fluorination step. Proceed to the fluorination step as soon as the diazotization is complete. |
| Inefficient fluorination of the diazonium salt. | Ensure the diazonium tetrafluoroborate salt is completely dry before thermal decomposition. The decomposition temperature is critical; if it's too low, the reaction will be incomplete, and if it's too high, it can lead to the formation of tars. |
Problem 2: The final product is contaminated with a significant amount of 2,4,6-trichlorophenol.
| Possible Cause | Troubleshooting Step |
| Presence of excess water during the diazotization or fluorination step. | Use anhydrous solvents and reagents wherever possible. Ensure the diazonium salt is thoroughly dried before decomposition. |
| Decomposition of the diazonium salt in the aqueous phase. | Perform the diazotization at a low temperature to minimize decomposition. Isolate the diazonium tetrafluoroborate salt quickly and dry it efficiently. |
Problem 3: The product is discolored (e.g., maroon, brown, or yellow).
| Possible Cause | Troubleshooting Step |
| Formation of azo compounds. | Maintain a low temperature during diazotization to suppress coupling reactions. Ensure efficient stirring to maintain a homogenous reaction mixture. The product can be purified by distillation or chromatography to remove colored impurities. |
| Formation of tarry byproducts during thermal decomposition. | Optimize the decomposition temperature. A lower temperature for a longer duration may be preferable to a high temperature for a short period. Performing the decomposition under vacuum can also be beneficial. |
Nucleophilic Aromatic Substitution (SNAr) Route
Problem 1: The reaction is slow or does not go to completion.
| Possible Cause | Troubleshooting Step |
| Insufficient reactivity of the fluoride source. | Use a highly active and anhydrous fluoride source such as spray-dried potassium fluoride (KF). The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate. |
| Low reaction temperature. | The SNAr reaction often requires elevated temperatures. The optimal temperature will depend on the solvent and the specific substrate. |
| Deactivation of the fluoride source by water. | Ensure all reagents and solvents are rigorously dried before use. |
Problem 2: Formation of multiple isomers in the product mixture.
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity in the substitution reaction. | The regioselectivity of SNAr on polychlorinated benzenes can be influenced by the reaction conditions. Modifying the solvent, temperature, or fluoride source may improve selectivity. |
| Isomerization under the reaction conditions. | While less common for this type of compound, harsh reaction conditions could potentially lead to isomerization. Milder conditions should be attempted if this is suspected. |
Experimental Protocols
1. Synthesis of this compound via Balz-Schiemann Reaction (General Procedure)
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Step 1: Diazotization of 2,4,6-Trichloroaniline
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Dissolve 2,4,6-trichloroaniline in a suitable non-nucleophilic acid (e.g., a mixture of ethanol and fluoroboric acid) in a flask cooled to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the aniline, maintaining the temperature below 5 °C.
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After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt
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The 2,4,6-trichlorobenzenediazonium tetrafluoroborate will precipitate from the solution.
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Filter the precipitate under vacuum and wash it with cold water, followed by a small amount of cold methanol, and finally with diethyl ether to aid in drying.
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Dry the isolated salt thoroughly in a vacuum desiccator over a suitable drying agent.
-
-
Step 3: Thermal Decomposition
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Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser and a collection vessel. The decomposition is typically carried out under vacuum.
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The this compound will distill over as the salt decomposes.
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Collect the crude product and purify it by vacuum distillation.
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2. Synthesis of this compound via Nucleophilic Aromatic Substitution (General Procedure)
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Step 1: Reaction Setup
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In a flame-dried flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride and a high-boiling polar aprotic solvent (e.g., dimethylformamide or sulfolane).
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If a phase-transfer catalyst is used, add it at this stage.
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Heat the mixture to a moderate temperature under a nitrogen atmosphere to ensure all components are dry.
-
-
Step 2: Nucleophilic Substitution
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Add 1,2,3,5-tetrachlorobenzene to the reaction mixture.
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Increase the temperature to the desired reaction temperature (typically in the range of 150-250 °C) and maintain it for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
-
Step 3: Work-up and Purification
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO4).
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Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Caption: Workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.
Caption: Common issues and their potential causes in the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1,3,5-Trichloro-2-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Trichloro-2-fluorobenzene. The information is designed to address specific experimental challenges and facilitate the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This typically involves the partial fluorination of a tetrachlorobenzene isomer, such as 1,2,3,5-tetrachlorobenzene or 1,2,4,5-tetrachlorobenzene, using a fluoride salt like potassium fluoride (KF). The reaction is generally carried out in a high-boiling polar aprotic solvent with the aid of a phase-transfer catalyst.
Q2: Which starting material is preferred for the synthesis: 1,2,3,5-tetrachlorobenzene or 1,2,4,5-tetrachlorobenzene?
A2: The choice of starting material is critical for achieving regioselectivity. In a Halex reaction, the chlorine atom most activated by electron-withdrawing groups will be preferentially substituted. For the synthesis of this compound, starting with 1,2,3,5-tetrachlorobenzene is theoretically more direct. The chlorine at the 2-position is activated by the adjacent chlorine atoms, making it a likely site for fluorination. Starting with 1,2,4,5-tetrachlorobenzene would likely lead to a different isomer.
Q3: What is the role of a phase-transfer catalyst in this reaction?
A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium or phosphonium salt, is crucial for transporting the fluoride anion from the solid phase (KF) into the organic solvent where the tetrachlorobenzene is dissolved. This enhances the nucleophilicity of the fluoride ion and significantly increases the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product and any byproducts. This data is essential for determining the optimal reaction time.
Q5: What are the expected major byproducts in this synthesis?
A5: The primary byproducts are typically other fluorinated isomers and unreacted starting material. Depending on the reaction conditions, over-fluorination can occur, leading to the formation of di- or tri-fluorinated species. Incomplete reaction will result in residual tetrachlorobenzene. Isomeric impurities can also arise if the starting material contains other tetrachlorobenzene isomers.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive potassium fluoride (KF). 2. Insufficiently dried reagents and solvent. 3. Ineffective phase-transfer catalyst. 4. Low reaction temperature. | 1. Use spray-dried KF or dry it under vacuum at high temperature before use. 2. Ensure all glassware, solvents, and reagents are rigorously dried. Water can deactivate the fluoride ions. 3. Use a high-quality phase-transfer catalyst and ensure it is used at the correct loading. 4. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. |
| Formation of Multiple Products (Isomers/Over-fluorination) | 1. Non-regioselective fluorination. 2. Reaction time is too long or temperature is too high. 3. Impure starting material. | 1. Optimize the reaction temperature and catalyst to favor the desired isomer. 2. Monitor the reaction closely by GC/HPLC and stop the reaction once the desired product concentration is maximized. 3. Use a highly pure isomer of tetrachlorobenzene as the starting material. |
| Difficult Product Purification | 1. Similar boiling points of product and byproducts. 2. Presence of residual solvent or catalyst. | 1. Employ fractional distillation under reduced pressure for separation. Preparative GC or HPLC may be necessary for high purity. 2. Perform aqueous work-up to remove the solvent and catalyst before distillation. |
| Dark Reaction Mixture/Tar Formation | 1. Reaction temperature is too high. 2. Presence of impurities that promote side reactions. | 1. Lower the reaction temperature. 2. Ensure high purity of all reagents and solvents. |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound via Halex Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
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1,2,3,5-Tetrachlorobenzene
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Spray-dried Potassium Fluoride (KF)
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Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Toluene (for work-up)
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Deionized water
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add spray-dried potassium fluoride (1.2 equivalents) and the phase-transfer catalyst (0.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask.
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Heating and Starting Material Addition: Heat the mixture to the desired reaction temperature (e.g., 150-180 °C) with vigorous stirring. Once the temperature is stable, add 1,2,3,5-tetrachlorobenzene (1.0 equivalent) portion-wise or as a solution in a small amount of anhydrous DMF.
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Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.
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Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Dilute the mixture with toluene and water. Separate the organic layer. Wash the organic layer with water multiple times to remove DMF and the catalyst. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and remove the toluene under reduced pressure. Purify the crude product by fractional vacuum distillation to isolate this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Synthesis of 1,3,5-Trichloro-2-fluorobenzene
Welcome to the technical support center for the synthesis of 1,3,5-Trichloro-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Balz-Schiemann reaction of 2,4,6-Trichloroaniline, which is the most probable synthetic route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diazonium Salt | Incomplete diazotization of 2,4,6-trichloroaniline. | - Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt. - Use a slight excess of sodium nitrite (NaNO₂) to ensure complete reaction. - The concentration of the acid (e.g., HBF₄ or HCl) is critical. Ensure it is of the appropriate concentration as specified in the protocol. |
| Steric hindrance from ortho-chloro groups on 2,4,6-trichloroaniline impeding reaction. | - Increase the reaction time for the diazotization step. - Consider using a more reactive nitrosating agent, such as nitrosonium tetrafluorobrate (NOBF₄).[1] | |
| Low Yield of this compound | Incomplete thermal decomposition of the diazonium tetrafluoroborate salt. | - Ensure the decomposition is carried out at an appropriate temperature. The optimal temperature may need to be determined empirically. - The decomposition can be performed in an inert, high-boiling solvent to ensure even heat distribution.[2] - Photochemical decomposition can be explored as a milder alternative to thermal decomposition. |
| Side reactions during decomposition. | - The presence of chloride ions can lead to the formation of 1,2,3,5-tetrachlorobenzene as a byproduct. Ensure the diazonium tetrafluoroborate salt is washed thoroughly to remove residual chlorides. - Decomposition in the presence of moisture can lead to the formation of 2,4,6-trichlorophenol. Ensure all reagents and equipment are dry. | |
| Formation of Tarry Byproducts | Uncontrolled decomposition of the diazonium salt. | - The thermal decomposition of diazonium salts can be exothermic and potentially explosive, especially on a large scale.[3] Perform the reaction on a small scale initially to determine its thermal behavior. - Add the diazonium salt portion-wise to the hot solvent or perform the decomposition in a continuous flow reactor for better temperature control.[4] |
| Difficult Purification of the Final Product | Presence of chlorinated or phenolic impurities. | - Utilize fractional distillation to separate this compound from closely boiling impurities. - Column chromatography on silica gel may be effective for removing more polar impurities like phenols. - A wash with a dilute base solution (e.g., sodium bicarbonate) can help remove acidic phenolic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for this compound?
A1: The most plausible and commonly suggested method is the Balz-Schiemann reaction.[1][5][6] This involves the diazotization of 2,4,6-trichloroaniline to form the corresponding diazonium salt, followed by fluorination using a fluoride source, typically from the decomposition of a tetrafluoroborate salt.
Q2: How can I prepare the starting material, 2,4,6-Trichloroaniline?
A2: 2,4,6-Trichloroaniline can be synthesized by the chlorination of aniline. A common method involves dissolving dry aniline in carbon tetrachloride and passing dry chlorine gas through the solution at a low temperature (around -10 °C). Another approach is the chlorination of anilinium chloride.
Q3: What are the critical parameters to control during the Balz-Schiemann reaction for this synthesis?
A3: Key parameters include:
-
Temperature: Low temperatures (0-5 °C) are crucial during the diazotization step to prevent the premature decomposition of the diazonium salt.
-
Anhydrous Conditions: Moisture can lead to the formation of phenolic byproducts. Using dry reagents and solvents is essential.
-
Purity of the Diazonium Salt: Isolating and washing the diazonium tetrafluoroborate salt helps to remove impurities that can lead to side reactions during the decomposition step.
Q4: What are the potential side products in this reaction?
A4: Common side products can include:
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1,2,3,5-Tetrachlorobenzene: Formed if chloride ions are present during the decomposition of the diazonium salt.
-
2,4,6-Trichlorophenol: Results from the reaction of the diazonium salt with any residual water.
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Azo compounds: Can be formed through coupling reactions of the diazonium salt.[2]
Q5: Are there any safety concerns with the Balz-Schiemann reaction?
A5: Yes, diazonium salts are potentially explosive, especially when dry.[3] The thermal decomposition can be highly exothermic. It is crucial to take appropriate safety precautions, such as working on a small scale initially, using safety shields, and ensuring controlled heating. Continuous flow reactors can offer a safer alternative for scaling up the reaction.[4]
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trichloroaniline
This protocol is based on the chlorination of aniline.
Materials:
-
Aniline
-
Carbon Tetrachloride (anhydrous)
-
Chlorine gas (dry)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 10 g of dry aniline in 200 g of dry carbon tetrachloride in a flask equipped with a mechanical stirrer.
-
Cool the flask in an efficient freezing mixture to approximately -10 °C.
-
Pass a stream of dry chlorine gas, mixed with an equal volume of dry carbon dioxide, through the solution.
-
A white crystalline precipitate of 2,4,6-trichloroaniline will form. It is crucial to maintain the low temperature and anhydrous conditions to prevent the formation of aniline black.
-
Filter the crystals and recrystallize them from ethanol to obtain pure 2,4,6-trichloroaniline.
Protocol 2: Proposed Synthesis of this compound via Balz-Schiemann Reaction
Materials:
-
2,4,6-Trichloroaniline
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, ~50% in water)
-
Inert high-boiling solvent (e.g., xylene or decane)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether or Dichloromethane
Procedure:
Part A: Diazotization
-
In a flask, suspend 2,4,6-trichloroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Part B: Formation and Isolation of the Diazonium Tetrafluoroborate Salt
-
To the cold diazonium salt solution, slowly add cold fluoroboric acid.
-
A precipitate of 2,4,6-trichlorobenzenediazonium tetrafluoroborate should form.
-
Stir the mixture for 30 minutes in the ice bath.
-
Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether to aid in drying.
-
Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry. Handle with extreme care.
Part C: Thermal Decomposition
-
In a flask equipped with a condenser, heat an inert, high-boiling solvent (e.g., xylene) to the desired decomposition temperature (start with a temperature around 100-120 °C and optimize).
-
Carefully add the dry 2,4,6-trichlorobenzenediazonium tetrafluoroborate in small portions to the hot solvent. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, continue heating the mixture for 1-2 hours to ensure complete decomposition.
Part D: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Visualizations
Experimental Workflow: Balz-Schiemann Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Purification of 1,3,5-Trichloro-2-fluorobenzene
Welcome to the Technical Support Center for the purification of 1,3,5-Trichloro-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in this compound are highly dependent on the synthetic route employed. Common impurities may include:
-
Isomeric Impurities: Positional isomers such as other trichlorofluorobenzene isomers can form during synthesis. The separation of these isomers can be challenging due to their similar physical properties.
-
Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis process.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, various byproducts may be formed. For instance, in syntheses involving chlorination or fluorination of benzene derivatives, the formation of other halogenated benzenes is possible. In some syntheses of related chlorinated aromatic compounds, colored byproducts have been observed.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and to separate it from less volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a purification process and for preliminary purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also be used to identify and quantify impurities.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound.
Recrystallization
Problem: Difficulty in finding a suitable recrystallization solvent.
-
Possible Cause: The compound may be highly soluble in most common solvents at room temperature, or it may have poor solubility even at elevated temperatures.
-
Solution:
-
Single Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., hexanes, toluene, ethanol, methanol, ethyl acetate, and dichloromethane). A good solvent should dissolve the compound when hot but show low solubility when cold.
-
Mixed Solvent Systems: If a single suitable solvent cannot be found, a two-solvent system is a viable alternative. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common mixed solvent pairs for halogenated aromatic compounds include ethanol/water, and hexane/ethyl acetate.
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated or cooled too rapidly. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution:
-
Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of this compound.
-
Dilute the Solution: Use a larger volume of the recrystallization solvent.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before recrystallization.
-
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel). Isomeric impurities can be particularly difficult to separate.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the polarity of the eluent. For non-polar compounds like halogenated benzenes, a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mobile phase and gradually increase the polarity. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems to find the optimal conditions for separation.
-
Change the Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina or a C18-functionalized silica gel (for reversed-phase chromatography). Specialized columns, such as those with carbon-based materials, have shown good separation for halogenated benzenes.[1][2][3]
-
Fractional Crystallization: For challenging separations of isomers, fractional crystallization may be a more effective technique.[4][5] This method relies on small differences in solubility to achieve separation through repeated crystallization steps.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Experimental Protocols
Recrystallization Protocol
This is a general protocol that should be optimized for your specific sample.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot recrystallization solvent (or the "good" solvent in a mixed-solvent system) to dissolve the solid completely. Use a boiling stick or a magnetic stirrer to ensure even heating and prevent bumping.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Mixed Solvent: To the hot solution of the compound in the "good" solvent, add the "poor" solvent dropwise with swirling until a persistent cloudiness is observed. Add a few drops of the "good" solvent until the solution becomes clear again. Allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential partitioning between stationary and mobile phases |
| Typical Solvents/Eluents | Ethanol, Methanol, Hexanes, Toluene, Ethyl Acetate, Water (in mixed systems) | Hexane/Ethyl Acetate, Hexane/Dichloromethane |
| Common Issues | Oiling out, poor recovery | Poor separation, co-elution |
| Best For | Removing small amounts of impurities from a solid | Separating complex mixtures, including isomers |
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions of 1,3,5-Trichloro-2-fluorobenzene with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-trichloro-2-fluorobenzene and strong bases. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary reactions of this compound with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)?
When reacting this compound with strong bases, several reaction pathways are possible, primarily dictated by the choice of base, solvent, and temperature. The main expected reactions include:
-
Metal-Halogen Exchange: This is a common reaction with organolithium reagents, where a halogen atom is swapped for a lithium atom. The rate of exchange typically follows the trend I > Br > Cl.[1] For this compound, exchange of a chlorine atom is plausible.
-
Deprotonation (Metalation): A strong base can abstract a proton from the aromatic ring. The position of deprotonation is influenced by the directing effects of the halogen substituents.
-
Aryne Formation: Elimination of a proton and an adjacent halide can lead to the formation of a highly reactive benzyne intermediate.[2]
-
Nucleophilic Aromatic Substitution (SNAr): A strong nucleophile can displace one of the halogen atoms on the electron-deficient aromatic ring.[3][4][5]
Q2: Which side reactions are commonly observed?
Side reactions can be prevalent and lead to complex product mixtures. Common side reactions include:
-
Formation of Multiple Aryne Isomers: Depending on which proton and halide are eliminated, different benzyne isomers can be formed, leading to a mixture of trapped products.
-
Competing Nucleophilic Substitution: The strong base or solvent-derived nucleophiles can compete with the desired reaction, leading to substitution products.
-
Polymerization/Decomposition: Arynes are extremely reactive and can undergo polymerization or lead to intractable tars if not efficiently trapped.
-
Reaction with Solvent: Ethereal solvents like THF can be deprotonated by strong bases at temperatures above -20 °C, leading to solvent-derived byproducts.
Q3: How does the choice of strong base (n-BuLi vs. LDA) influence the reaction outcome?
The choice of base is critical:
-
n-Butyllithium (n-BuLi): This is a strong nucleophile and a strong base. It is more likely to participate in metal-halogen exchange and nucleophilic addition reactions.
-
Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base due to its steric bulk. It is more likely to induce deprotonation and subsequent aryne formation.[2]
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of a complex mixture.
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Metal-halogen exchange and deprotonation are typically carried out at low temperatures (-78 °C to -40 °C) to minimize side reactions. |
| Slow Addition of Reagent | Add the strong base slowly to the substrate solution to maintain a low concentration of the base and control the reaction exotherm. |
| Presence of Moisture or Oxygen | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Quench any residual moisture in the solvent and starting material. |
| Incorrect Stoichiometry | Titrate the strong base solution prior to use to determine its exact concentration and ensure accurate stoichiometry. |
| Competing Reaction Pathways | Consider changing the base (e.g., from n-BuLi to the more sterically hindered and less nucleophilic LDA to favor deprotonation over substitution). |
Issue 2: Formation of polymeric material or tar.
| Possible Cause | Troubleshooting Step |
| Inefficient Trapping of Reactive Intermediates | If generating an aryne, ensure the trapping agent is present in sufficient excess and is reactive enough to capture the aryne as it is formed. |
| Reaction Temperature Too High | High temperatures can accelerate the decomposition and polymerization of reactive intermediates like arynes and organolithiums. Maintain a low reaction temperature. |
| High Concentration of Reactants | Run the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions leading to polymers. |
Experimental Protocols
General Protocol for Reaction with n-Butyllithium (Illustrative for Metal-Halogen Exchange/Aryne Formation):
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching/Trapping: To trap the generated organolithium or aryne intermediate, add a solution of the desired electrophile or trapping agent (e.g., furan, an aldehyde, or a ketone) in the reaction solvent.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
General Protocol for Reaction with Lithium Diisopropylamide (Illustrative for Deprotonation/Aryne Formation):
-
Preparation of LDA: Under an inert atmosphere, add n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C to pre-form the LDA.
-
Reaction Setup: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the substrate solution to -78 °C.
-
Addition of LDA: Slowly add the freshly prepared LDA solution to the substrate solution via a cannula or dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring and Trapping: Follow steps 4-7 from the n-BuLi protocol.
Data Presentation
Due to the limited availability of specific quantitative data for the side reactions of this compound, the following table presents plausible side products based on known reactivity patterns of similar compounds. The yields are hypothetical and will vary significantly with reaction conditions.
| Strong Base | Potential Side Reaction | Plausible Side Product(s) | Hypothetical Yield Range |
| n-BuLi | Metal-Halogen Exchange | 1,3-dichloro-2-fluoro-5-buthylbenzene | 5-20% |
| n-BuLi | Aryne Formation + Trapping with Furan | Dichloro-fluoro-benzonorbornadiene isomers | 10-40% |
| LDA | Aryne Formation + Dimerization | Polychlorinated biphenyls and triphenylenes | 5-30% |
| LDA | Nucleophilic Substitution by Diisopropylamine | N,N-diisopropyl-polychloro-fluoroaniline isomers | 5-15% |
Visualizations
References
Technical Support Center: 1,3,5-Trichloro-2-fluorobenzene
This guide provides technical support for the stability and storage of 1,3,5-Trichloro-2-fluorobenzene, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Storage at room temperature is generally acceptable.[2] To prevent degradation, protect the compound from light and moisture.
Q2: Is this compound sensitive to light?
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound can vary depending on the purity of the compound and storage conditions. When stored properly in a sealed container at room temperature and protected from light and moisture, the compound is expected to be stable for an extended period. For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for a long time.
Q4: What are the known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents and strong bases. Contact with these substances could lead to vigorous reactions and decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) after storage. | Decomposition of the compound. | - Verify the storage conditions (temperature, light exposure, container seal).- Check for potential contamination of the storage container or solvent.- Perform a forced degradation study to identify potential degradation products. |
| Change in physical appearance (e.g., color change, clumping). | Absorption of moisture or degradation. | - Store the compound in a desiccator to remove any absorbed moisture.- If the appearance does not revert to the original state, the compound may have degraded. Consider re-purification or obtaining a new batch. |
| Inconsistent experimental results using the same batch of the compound. | Inhomogeneity of the material or degradation during handling. | - Ensure the compound is thoroughly mixed before taking a sample.- Minimize the exposure of the compound to ambient conditions (light, air, moisture) during weighing and preparation of solutions. |
| Precipitation of the compound from solution during storage. | Poor solubility in the chosen solvent or solvent evaporation. | - Confirm the solubility of the compound in the specific solvent at the storage temperature.- Ensure the container is tightly sealed to prevent solvent evaporation.- Consider using a different solvent or a co-solvent system to improve solubility. |
Stability and Storage Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide data for related compounds to offer general guidance.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₂Cl₃F |
| Molecular Weight | 199.44 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
Table 2: Environmental Fate of Related Trichlorobenzenes
| Compound | Half-life in anaerobic sediment slurry |
| 1,2,3-Trichlorobenzene | ~23 days |
| 1,2,4-Trichlorobenzene | ~41 days |
| 1,3,5-Trichlorobenzene | ~35 days[4] |
Note: This data is for related compounds and should be used as a general indicator of the relative stability of the trichlorobenzene core in environmental conditions.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental requirements and available analytical instrumentation.
Protocol 1: Hydrolytic Stability Assessment (Forced Hydrolysis)
Objective: To determine the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration.
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration where the compound remains fully dissolved. Incubate the solutions at a constant, elevated temperature (e.g., 50 °C) in the dark.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: Record the weight loss of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the onset temperature of decomposition and the temperature at which significant weight loss occurs, providing information on the thermal stability of the compound.[5]
Protocol 3: Photostability Assessment
Objective: To evaluate the stability of the compound under exposure to light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and a solid sample of the compound.
-
Exposure: Expose the samples to a light source with a controlled output (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Sampling: At specified time intervals, analyze the light-exposed and control samples.
-
Analysis: Use a validated stability-indicating analytical method to determine the extent of degradation.
-
Data Analysis: Compare the results of the light-exposed samples to the control samples to assess the impact of light on the stability of the compound.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Decision tree for handling the compound.
References
Technical Support Center: Work-up Procedures for 1,3,5-Trichloro-2-fluorobenzene Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with 1,3,5-trichloro-2-fluorobenzene, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction seems incomplete. How can I easily remove unreacted this compound from my product?
A1: this compound is a relatively nonpolar, crystalline solid. If your product has significantly different polarity (e.g., due to the introduction of a polar functional group), you can often remove the starting material through column chromatography or recrystallization. For a less polar product, a solvent wash with a nonpolar solvent like hexane or pentane might selectively dissolve the starting material, leaving your desired product behind.
Q2: After the aqueous work-up, my product has separated as a persistent oil or goo instead of a solid. What should I do?
A2: This is a common issue when residual solvents or impurities are present. Try the following:
-
Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane) to the oil and stir vigorously. This can often induce crystallization.
-
Solvent Removal: Ensure all extraction solvent is removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of water or other volatile impurities.[1]
-
Purity Check: The oily nature might be due to byproducts. Analyze a small sample by TLC or crude NMR to assess purity before attempting large-scale purification.[2]
Q3: I'm getting a stubborn emulsion during the liquid-liquid extraction. How can I break it?
A3: Emulsions are common when dealing with complex reaction mixtures.[3][4] Here are some effective techniques:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often forcing the separation of layers.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the issue.[1]
Q4: My crude product is highly colored (yellow, brown, or pink). What is the likely cause and how can I decolorize it?
A4: Color can arise from various sources, including impurities in the starting materials or side reactions.
-
Activated Carbon: For neutral organic compounds, treatment with a small amount of activated carbon in a suitable solvent, followed by filtration through Celite, can effectively remove colored impurities.
-
Washing: If the color is due to residual halogen reagents, washing the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate can help.[1][3]
-
Recrystallization: This is often the most effective method for both purification and decolorization.
Q5: I'm having trouble purifying my final product. Should I use recrystallization or column chromatography?
A5: The choice depends on the nature of your product and the impurities.
-
Recrystallization: Ideal for crystalline solids with moderate to high purity. It is often more scalable and cost-effective than chromatography.
-
Column Chromatography: Necessary for oils, amorphous solids, or when separating compounds with very similar polarities. It is also useful for removing baseline impurities that are difficult to crystallize out.
Troubleshooting Guides
Guide 1: General Work-up Procedure for Nucleophilic Aromatic Substitution (SNAr)
This guide outlines a typical work-up for a reaction where a nucleophile has displaced the fluorine atom of this compound.
Caption: General workflow for the work-up of SNAr reactions.
Guide 2: Troubleshooting Emulsion Formation
If an emulsion forms during the extraction step, follow this logical progression to resolve the issue.
Caption: Troubleshooting logic for resolving emulsions in extractions.
Data Presentation
Table 1: Recrystallization Solvent Selection
The following table provides a hypothetical guide for selecting a recrystallization solvent for a moderately polar product derived from this compound.
| Solvent System | Product Solubility (Cold) | Product Solubility (Hot) | Impurity Solubility (Cold/Hot) | Expected Recovery | Notes |
| Ethanol/Water | Low | High | High in both | High | Good for inducing crystallization. Add water dropwise to hot ethanol solution. |
| Toluene/Hexane | Low | High | High in hexane | High | Toluene solubilizes the product; hexane acts as the anti-solvent. |
| Isopropanol | Low | Moderate | Varies | Moderate | A single-solvent system that can be effective if impurities are very soluble. |
| Dichloromethane/Pentane | Low | High | High in pentane | Moderate-High | Use for heat-sensitive compounds due to lower boiling points. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for a Nucleophilic Aromatic Substitution Reaction
This protocol assumes the reaction was carried out in a polar aprotic solvent like DMF or DMSO and the desired product is significantly less water-soluble than the solvent.
-
Reaction Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an equal volume of cold water with stirring. If the reaction was acidic or basic, neutralize with a dilute solution of NaHCO₃ or HCl, respectively.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). For reactions in DMF or DMSO, it is crucial to wash the combined organic layers multiple times with water to remove the high-boiling solvent.[1]
-
Washing: Wash the combined organic extracts sequentially with:
-
Water (2x)
-
Saturated aqueous NaHCO₃ (1x, if the reaction mixture is acidic)
-
Saturated aqueous NaCl (brine) (1x) to aid in the removal of water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed. If the crude product is an oil, attempt trituration with a non-polar solvent like hexane to induce solidification.[2]
References
Validation & Comparative
Interpreting the ¹H and ¹⁹F NMR Spectra of 1,3,5-Trichloro-2-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1,3,5-trichloro-2-fluorobenzene. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally related molecules to predict the spectral features. For comparative analysis, the experimental NMR data for 1,3,5-trifluorobenzene is presented alongside the predicted data for this compound.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound and the experimental data for the comparative compound, 1,3,5-trifluorobenzene.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 1,3,5-Trifluorobenzene
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted/Experimental Coupling Constants (J, Hz) |
| This compound | H-4 | ~7.3 - 7.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | ~7.3 - 7.5 | Doublet of doublets (dd) | ⁵J(H-F) ≈ 1-2 Hz, ⁴J(H-H) ≈ 2-3 Hz | |
| 1,3,5-Trifluorobenzene | H-2, H-4, H-6 | 6.74 | Triplet of triplets (tt) | ³J(H-F) = 8.7 Hz, ⁵J(H-F) = 0.9 Hz |
Note: The chemical shift of benzene (7.36 ppm) is used as a baseline for prediction. Electron-withdrawing groups like chlorine and fluorine generally cause a downfield shift of the proton signals.[1][2]
Table 2: Predicted ¹⁹F NMR Data for this compound and Experimental Data for 1,3,5-Trifluorobenzene
| Compound | Fluorine | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted/Experimental Coupling Constants (J, Hz) |
| This compound | F-2 | ~ -110 to -120 | Triplet (t) | ³J(F-H) ≈ 8-10 Hz |
| 1,3,5-Trifluorobenzene | F-1, F-3, F-5 | -109.8 | Triplet (t) | ³J(F-H) = 8.7 Hz |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ (0 ppm). The prediction is based on the known shifts of fluorobenzene and the expected electronic effects of the chlorine substituents.[3][4]
Interpretation and Comparison
This compound (Predicted):
-
¹H NMR Spectrum: The molecule has two chemically non-equivalent protons, H-4 and H-6.
-
H-4: This proton is expected to appear as a doublet of doublets. The larger coupling constant arises from the three-bond coupling (³J) to the adjacent fluorine atom. The smaller coupling is due to a four-bond coupling (⁴J) to H-6.
-
H-6: This proton is also predicted to be a doublet of doublets, with the smaller coupling constant resulting from a five-bond coupling (⁵J) to the fluorine atom and the larger from the four-bond coupling to H-4.
-
The chemical shifts of both protons are anticipated to be downfield from benzene due to the deshielding effect of the four halogen substituents.
-
-
¹⁹F NMR Spectrum: A single fluorine environment is present.
1,3,5-Trifluorobenzene (Experimental):
-
¹H NMR Spectrum: The three protons are chemically and magnetically equivalent.[7][8]
-
¹⁹F NMR Spectrum: The three fluorine atoms are also equivalent.[9][10]
-
The signal is a triplet due to coupling with the two ortho protons.[9]
-
Experimental Protocols
The following provides a general methodology for acquiring high-resolution ¹H and ¹⁹F NMR spectra.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Spectroscopy:
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the ¹H frequency.
-
Lock the field using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals.
-
¹⁹F NMR Spectroscopy:
-
Instrument Setup:
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock and shim as for ¹H NMR.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgig' on Bruker instruments for inverse-gated decoupling to preserve NOE effects for quantification, or standard decoupling for simplicity). For observing H-F coupling, a non-decoupled experiment is necessary.
-
Spectral Width: A wider spectral width is often required for ¹⁹F NMR, typically 200-250 ppm, centered around -100 to -150 ppm, depending on the expected chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans or more, depending on the concentration and the spectrometer's sensitivity.
-
-
Processing:
-
Similar processing steps as for ¹H NMR.
-
The chemical shift is typically referenced to an external standard such as CFCl₃ (0 ppm).
-
Visualization of Spin-Spin Coupling
The following diagram illustrates the key spin-spin coupling interactions in this compound that determine the multiplicity of the signals in the ¹H and ¹⁹F NMR spectra.
Caption: Spin-spin coupling in this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
- 8. 1,3,5-Trifluorobenzene(372-38-3) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3,5-Trichloro-2-fluorobenzene and Alternative Fluorinated Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and agrochemical development. Fluorinated building blocks offer a reliable method for introducing fluorine atoms, thereby favorably modulating properties such as metabolic stability, lipophilicity, and binding affinity. Among these, 1,3,5-Trichloro-2-fluorobenzene stands out as a versatile reagent for introducing a unique polychlorinated and fluorinated phenyl moiety. This guide provides an objective comparison of this compound with other fluorinated aromatic building blocks in the context of widely-used palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols.
Introduction to Fluorinated Building Blocks
Rather than acting as a fluorinating agent that directly transfers a fluorine atom, this compound serves as a structural scaffold. The reactivity of its carbon-halogen bonds, particularly the carbon-chlorine bonds, allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions. The presence of the fluorine atom and multiple chlorine atoms on the benzene ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable synthon for complex target molecules.
This guide will focus on the comparative utility of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Its performance will be contrasted with other relevant fluorinated building blocks to aid researchers in selecting the optimal reagent for their synthetic needs.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of the aryl halide is a critical factor for the success of this reaction, with the general trend being I > Br > Cl >> F.
Table 1: Comparison of Fluorinated Building Blocks in Suzuki-Miyaura Coupling
| Building Block | Typical Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 80 | >95 | [1] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 80 | ~90 | [1] |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 80 | ~92 | [1] |
| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Acenaphthoimidazolylidene palladium complex | K2CO3 | Dioxane | 100 | 60 | [2] |
| This compound | Arylboronic acids | Pd(PPh₃)₄ or similar Pd(0) complexes with phosphine ligands | Strong bases (e.g., K₃PO₄, Cs₂CO₃) | Anhydrous, polar aprotic solvents (e.g., Dioxane, Toluene) | 80-120 | Data not available in comparative studies | Inferred |
Note: The conditions and yields for this compound are inferred based on general knowledge of Suzuki-Miyaura reactions with polychlorinated aromatics. Specific experimental validation is required.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
References
A Comparative Analysis of the Reactivity of 1,3,5-Trichloro-2-fluorobenzene and 1,2,3-trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Aryl Halide Building Blocks
In the realm of synthetic organic chemistry, the judicious selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. Aryl halides are fundamental building blocks, and their reactivity profiles dictate the feasibility and outcome of numerous transformations. This guide provides a comprehensive comparison of the reactivity of two polychlorinated benzene derivatives: 1,3,5-Trichloro-2-fluorobenzene and 1,2,3-trichlorobenzene. This analysis, supported by established principles and experimental data from analogous systems, will aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
The reactivity of this compound and 1,2,3-trichlorobenzene is fundamentally dictated by the nature and arrangement of their halogen substituents. In general:
-
For Nucleophilic Aromatic Substitution (SNAr): this compound is predicted to be significantly more reactive. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack, and fluoride is an excellent leaving group in this reaction class.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): 1,2,3-trichlorobenzene is expected to be the more reactive substrate. The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl >> F, making the carbon-chlorine bonds of 1,2,3-trichlorobenzene more susceptible to oxidative addition than the highly stable carbon-fluorine bond.
-
For Metallation (e.g., Lithiation): The regioselectivity of metallation is influenced by the directing effects of the halogen substituents and steric hindrance. For 1,2,3-trichlorobenzene, lithiation is anticipated to occur at the 4-position, directed by the flanking chlorine atoms. In this compound, the fluorine atom is a powerful ortho-directing group, suggesting that lithiation would preferentially occur at the 6-position.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile.
Theoretical Reactivity: The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. Both chlorine and fluorine are electron-withdrawing via induction. However, the high electronegativity of fluorine makes it a superior activating group. Furthermore, in the context of SNAr, the leaving group ability follows the trend F > Cl > Br > I. This is because the departure of the leaving group is not the rate-determining step; rather, the initial nucleophilic attack is facilitated by the polarization of the carbon-halogen bond, which is greatest for the C-F bond.
Consequently, This compound is predicted to be substantially more reactive in SNAr reactions than 1,2,3-trichlorobenzene. The fluorine atom serves as both a potent activating group and an excellent leaving group.
Logical Flow of SNAr Reactivity Comparison
Caption: Predicted relative reactivity in Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, transmetallation with an organoboron reagent, and reductive elimination to yield the coupled product. The rate-determining step is often the initial oxidative addition.
Theoretical Reactivity: The ease of oxidative addition is inversely related to the carbon-halogen bond strength. The bond strengths follow the order C-F > C-Cl > C-Br > C-I. Therefore, the reactivity of aryl halides in Suzuki-Miyaura coupling is generally I > Br > Cl >> F.
Based on this trend, 1,2,3-trichlorobenzene is expected to be more reactive than this compound in Suzuki-Miyaura reactions. The C-Cl bonds in 1,2,3-trichlorobenzene are more amenable to oxidative addition than the highly robust C-F bond in this compound. While the C-Cl bonds in the fluorinated compound could potentially react, the C-F bond is considered largely inert under typical Suzuki-Miyaura conditions.
Logical Flow of Suzuki-Miyaura Reactivity Comparison
Caption: Predicted relative reactivity in Suzuki-Miyaura Cross-Coupling.
Quantitative Data Summary
Table 1: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Substrate | Nucleophile | Conditions | Product(s) | Yield | Reference |
| Polychlorinated Benzenes | NaOMe/MeOH | Varies (often elevated temp.) | Methoxy-substituted chlorobenzenes | Moderate to Good | Analogous Systems |
| Polyfluorinated Benzenes | NaOMe/MeOH | Varies (often milder than chloroarenes) | Methoxy-substituted fluorobenzenes | Good to Excellent | Analogous Systems |
Note: This table is illustrative and based on general reactivity patterns of related compounds.
Table 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Substrate | Boronic Acid | Catalyst System | Product(s) | Yield | Reference |
| Chlorobenzene | Phenylboronic acid | Pd(OAc)₂ / Ligand | Biphenyl | Moderate to Good | [1] |
| Fluorobenzene | Phenylboronic acid | Specialized Pd-NHC complexes | Biphenyl | Low to Moderate | [2] |
Note: This table is illustrative and based on general reactivity patterns of related compounds.[1][2]
Experimental Protocols
The following are representative experimental protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling, adapted for the substrates based on established methodologies for similar compounds.
General Protocol for Nucleophilic Aromatic Substitution (Methoxydechlorination/fluorination)
Experimental Workflow
Caption: General workflow for Nucleophilic Aromatic Substitution.
Procedure:
-
To a solution of the aryl halide (this compound or 1,2,3-trichlorobenzene) in anhydrous methanol, a solution of sodium methoxide in methanol is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura Cross-Coupling.
Procedure:
-
In a reaction vessel, the aryl halide (this compound or 1,2,3-trichlorobenzene), an arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and, if necessary, a ligand (e.g., a phosphine ligand) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to afford the desired biaryl product.
Conclusion
The choice between this compound and 1,2,3-trichlorobenzene as a synthetic precursor is highly dependent on the desired chemical transformation. For reactions involving nucleophilic aromatic substitution, the fluorinated analog offers significantly enhanced reactivity, allowing for potentially milder reaction conditions and higher yields. Conversely, for palladium-catalyzed cross-coupling reactions, 1,2,3-trichlorobenzene is the more suitable substrate due to the greater lability of its carbon-chlorine bonds towards oxidative addition. A thorough understanding of these fundamental reactivity principles is crucial for the strategic design and successful execution of synthetic routes in drug discovery and materials science.
References
Validating the Structure of 1,3,5-Trichloro-2-fluorobenzene Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel pharmaceutical and agrochemical compounds, the precise structural elucidation of intermediates and final products is paramount. For halogenated aromatic compounds such as 1,3,5-Trichloro-2-fluorobenzene and its derivatives, a multi-faceted analytical approach is essential to unambiguously confirm their chemical structure. This guide provides a comparative overview of key analytical techniques, their experimental protocols, and the interpretation of their data for the structural validation of this class of molecules.
Introduction to Structural Validation Techniques
The structural validation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the carbon-hydrogen framework and for probing the environment of specific nuclei like ¹⁹F.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
X-ray Crystallography: Offers the definitive three-dimensional structure of a molecule in its crystalline state.
This guide will delve into the specifics of each technique, presenting expected data for this compound and comparing it with data from structurally similar compounds.
Comparative Analysis of Analytical Techniques
A combination of NMR, MS, and, when possible, X-ray crystallography provides the most robust structural validation.
Workflow for Structural Elucidation
Caption: A general workflow for the synthesis, purification, and structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, ¹⁹F NMR provides direct and highly sensitive information.
Predicted and Comparative NMR Data
Due to the unavailability of published experimental spectra for this compound, the following table presents predicted chemical shifts alongside experimental data for structurally related compounds. Predictions are based on established substituent effects in halogenated benzenes.
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| This compound (Predicted) | ~7.5 (d, JHF ≈ 6-8 Hz) | C1,3,5-Cl: ~135C2-F: ~158 (d, ¹JCF ≈ 250 Hz)C4,6-H: ~130 (d, ³JCF ≈ 3-5 Hz) | Singlet, ~ -110 to -130 |
| 1,3-Dichloro-2-fluorobenzene[1] | 7.2-7.4 (m) | Not readily available | Not readily available |
| 1,3,5-Trichlorobenzene[2][3] | 7.26 (s) | C1,3,5: 135.2C2,4,6: 128.8 | N/A |
| 1,3,5-Trifluorobenzene[4] | 6.7-6.8 (m) | C1,3,5: 163.6 (dt, ¹JCF ≈ 250 Hz, ³JCF ≈ 15 Hz)C2,4,6: 100.1 (t, ²JCF ≈ 25 Hz) | -109.5[5] |
| Fluorobenzene[6][7] | 7.0-7.3 (m) | C1: 162.5 (d, ¹JCF ≈ 245 Hz)C2,6: 115.5 (d, ²JCF ≈ 21 Hz)C3,5: 129.8 (d, ³JCF ≈ 8 Hz)C4: 124.2 (d, ⁴JCF ≈ 3 Hz) | -113.15[8] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
-
¹⁹F NMR Acquisition:
-
2D NMR (Optional but Recommended):
-
Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm assignments.
-
NMR Data Interpretation Pathway
References
- 1. 1,3-Dichloro-2-fluorobenzene(2268-05-5) 1H NMR [m.chemicalbook.com]
- 2. 1,3,5-Trichlorobenzene(108-70-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1,3,5-Trichlorobenzene(108-70-3) 13C NMR spectrum [chemicalbook.com]
- 4. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
- 7. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]
- 8. colorado.edu [colorado.edu]
- 9. azom.com [azom.com]
Quantitative Analysis of 1,3,5-Trichloro-2-fluorobenzene in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of halogenated aromatic compounds such as 1,3,5-trichloro-2-fluorobenzene in complex reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methodologies
The primary analytical techniques for the quantitative analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the reaction matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase, with detection based on mass-to-charge ratio. | Separation based on volatility and interaction with a stationary phase, with detection based on the ionization of organic compounds in a hydrogen flame. | Separation based on partitioning between a mobile and stationary phase, with detection based on UV absorbance. |
| Selectivity | Excellent, provides structural information for peak identification. | Good, but susceptible to co-elution with other organic compounds. | Moderate, depends on the chromophores of the analytes and potential interferences. |
| Sensitivity (LOD) | Very good, typically in the low ng/mL to pg/mL range. | Good, typically in the low to mid ng/mL range.[1] | Moderate, typically in the low µg/mL to high ng/mL range.[2][3] |
| **Linearity (R²) ** | Excellent ( >0.99) over a wide concentration range. | Excellent ( >0.99) over a moderate concentration range. | Good ( >0.99) over a moderate concentration range.[2] |
| General Applicability | Ideal for the analysis of volatile and semi-volatile thermally stable compounds. | A robust and cost-effective method for routine analysis of volatile organic compounds. | Suitable for a wider range of compounds, including those that are not sufficiently volatile for GC. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly recommended for its superior selectivity and sensitivity, which is crucial for analyzing complex reaction mixtures.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective technique for isolating analytes from a sample matrix.[4]
-
Sample Collection: Collect a representative sample from the reaction mixture in a clean glass container.[4]
-
Solvent Selection: Choose a volatile organic solvent that is immiscible with the reaction solvent and in which this compound has high solubility (e.g., hexane, dichloromethane).[4]
-
Extraction: Mix the reaction mixture sample with the chosen organic solvent in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collection: Collect the organic layer containing the analyte.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and, if necessary, concentrate the extract under a gentle stream of nitrogen.
-
Final Preparation: Dilute the concentrated extract to a known volume with a suitable solvent (e.g., hexane) before injection into the GC-MS.
b. GC-MS Instrumental Parameters (Based on 1,3,5-Trichlorobenzene Analysis)
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C for 2 min, ramp at 10°C/min to 190°C, then ramp at 20°C/min to 280°C and hold for 7 min.[5] |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
c. Performance Data (for 1,3,5-Trichlorobenzene)
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantitation (LOQ) | 1-5 ng/mL |
| Recovery | 85-115% |
| Precision (RSD) | < 10% |
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV offers a viable alternative, particularly when the reaction mixture contains non-volatile components that could interfere with GC analysis.
a. Sample Preparation
-
Dilution: Dilute a known amount of the reaction mixture in a solvent that is miscible with the HPLC mobile phase (e.g., acetonitrile or methanol).[2]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[6]
b. HPLC-UV Instrumental Parameters (Based on Chlorinated Benzene Analysis)
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 210-220 nm (based on the UV absorbance of chlorinated benzenes)[7] |
c. Performance Data (for Chlorobenzene)
| Parameter | Value |
| Linearity (R²) | > 0.999[2] |
| Limit of Detection (LOD) | ~5-10 ng/mL[3] |
| Limit of Quantitation (LOQ) | ~15-30 ng/mL[3] |
| Recovery | 90-110% |
| Precision (RSD) | < 5% |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in each methodology.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for HPLC-UV analysis.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the quantitative analysis of this compound in reaction mixtures. GC-MS offers superior selectivity and sensitivity, making it the preferred method for complex matrices and trace-level quantification. HPLC-UV provides a robust and reliable alternative, especially for samples containing non-volatile components. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The detailed protocols and performance data presented in this guide serve as a valuable resource for developing and validating a suitable analytical method for your research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid - Neliti [neliti.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
Navigating Isomeric Purity: A Comparative Guide to 1,3,5-Trichloro-2-fluorobenzene for Researchers
For researchers, scientists, and professionals in drug development, the isomeric purity of chemical reagents is a critical parameter influencing reaction outcomes, product quality, and regulatory compliance. This guide provides an in-depth comparison of 1,3,5-Trichloro-2-fluorobenzene, focusing on its isomeric purity, analytical methodologies for its determination, and a comparison with a common alternative, 1,2,4-Trichlorobenzene.
This compound is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable building block for introducing a 2,4,6-trichlorophenyl group with a fluorine handle for further transformations. However, the synthesis of this compound can potentially lead to the formation of other trichlorofluorobenzene isomers, which can act as impurities and affect the stereochemistry and efficacy of the final product.
Understanding Potential Isomeric Impurities
The primary isomeric impurities that may be present in this compound are other positional isomers of trichlorofluorobenzene. The specific isomers formed depend on the synthetic route employed. Common isomers could include, but are not limited to:
-
1,2,3-Trichloro-4-fluorobenzene
-
1,2,4-Trichloro-3-fluorobenzene
-
1,2,4-Trichloro-5-fluorobenzene
The presence of these isomers can lead to undesired side reactions, difficulties in purification, and potential downstream impurities in the active pharmaceutical ingredient (API).
Comparative Analysis of Isomeric Purity
While many suppliers offer high-purity grades of this compound, the specific isomeric purity is often not explicitly detailed on standard certificates of analysis. For critical applications, it is imperative for researchers to either request isomer-specific analysis from the supplier or perform in-house validation.
As a point of comparison, 1,2,4-Trichlorobenzene is a widely used organochlorine solvent and intermediate. Its commercial availability often includes detailed specifications of purity.
| Compound | Supplier Example | Stated Purity | Isomeric Purity Data |
| This compound | American Elements | Up to 99.999%[1] | Not typically specified; requires specific analysis. |
| 1,2,4-Trichlorobenzene | Sigma-Aldrich | ≥99% | Isomer distribution is generally well-characterized. |
Table 1: Comparison of Purity Specifications. This table highlights the typical purity information available for this compound and a common alternative. While high overall purity is often stated for this compound, specific isomeric purity data is often lacking.
Experimental Protocols for Isomeric Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation and quantification of volatile and semi-volatile isomers such as trichlorofluorobenzenes. The combination of chromatographic separation based on boiling point and polarity differences, and mass spectrometric detection providing structural information, allows for the confident identification and quantification of isomeric impurities.
Recommended Experimental Protocol: GC-MS Analysis
This protocol provides a starting point for the analysis of this compound and its potential isomers. Optimization may be required based on the specific instrumentation and isomers of interest.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent such as hexane or toluene to prepare a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution to establish a calibration curve for the main component and any available isomer standards.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended for good separation of halogenated aromatic isomers. A DB-5ms (5% Phenyl-methylpolysiloxane) or a similar phase with a length of 30-60 m, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable choice.
-
Injector: Split/splitless inlet, operated in splitless mode for trace impurity analysis or split mode for higher concentrations.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-300.
-
Data Acquisition: Full scan mode for initial identification of impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and accurate quantification of known isomers.
4. Data Analysis:
-
Identify the peak for this compound and any isomeric impurities based on their retention times and mass spectra.
-
The mass spectra of trichlorofluorobenzene isomers will exhibit a characteristic molecular ion cluster due to the presence of three chlorine atoms.
-
Quantify the isomeric impurities by comparing their peak areas to the calibration curve generated from the standards.
Workflow and Pathway Diagrams
To visualize the process of evaluating and utilizing this compound in a research and development setting, the following diagrams illustrate the key decision points and experimental workflows.
References
Comparative Analysis of Catalytic Systems for the Activation of 1,3,5-Trichloro-2-fluorobenzene
A detailed guide for researchers, scientists, and drug development professionals on the catalytic functionalization of a key fluorinated building block.
The activation and subsequent functionalization of halogenated aromatic compounds are pivotal transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, 1,3,5-trichloro-2-fluorobenzene presents a unique challenge and opportunity due to the presence of multiple reactive sites, namely three carbon-chlorine (C-Cl) bonds and one carbon-fluorine (C-F) bond. The selective activation of one of these bonds over the others is a key synthetic hurdle that can be overcome by the judicious choice of a catalytic system. This guide provides a comparative overview of various catalytic systems, focusing on their performance, selectivity, and the experimental conditions required for the activation of this compound.
Performance of Catalytic Systems: A Comparative Summary
While direct comparative studies on a single platform for this compound are limited in the publicly available scientific literature, we can extrapolate and compare the performance of common catalytic systems based on their reactivity towards related polychlorinated and polyfluorinated aromatic compounds. The primary catalytic metals for such transformations are Palladium (Pd), Nickel (Ni), and Copper (Cu), each exhibiting distinct advantages in terms of reactivity, selectivity, and cost.
Table 1: Comparative Performance of Catalytic Systems for the Functionalization of Polychlorofluorobenzenes
| Catalytic System | Typical Reaction Type | Substrate Scope | General Yields | Selectivity (C-Cl vs. C-F) | Key Advantages | Key Disadvantages |
| Palladium-based | Suzuki, Buchwald-Hartwig, Sonogashira, Heck | Broad | Good to Excellent | Generally good for C-Cl over C-F | High functional group tolerance, well-established protocols | High cost, potential for product contamination |
| Nickel-based | Suzuki, Buchwald-Hartwig, Amination | Broad, effective for less reactive chlorides | Moderate to Good | Can be tuned, sometimes activates C-F | Lower cost than palladium, unique reactivity | Sensitivity to air and moisture, can require specific ligands |
| Copper-based | Ullmann, Sonogashira (co-catalyst) | More limited, often requires activated substrates | Moderate to Good | Generally favors C-Cl activation | Low cost, abundant | Often requires harsh reaction conditions (high temperatures) |
Note: The data presented in this table is a general summary based on reactions with related polychlorinated and polyfluorinated aromatic compounds. Specific yields and selectivities for this compound may vary and require experimental optimization.
Detailed Experimental Protocols
Detailed experimental protocols for the catalytic activation of this compound are not extensively documented in a comparative format. However, based on established methodologies for similar substrates, the following representative protocols can be adapted.
Palladium-Catalyzed Suzuki-Miyaura Coupling (Hypothetical Protocol)
This protocol describes a potential procedure for the cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (solvent system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., toluene:water 4:1, 5 mL).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Buchwald-Hartwig Amination (Hypothetical Protocol)
This protocol outlines a potential procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Nickel(II) chloride (NiCl₂) or a pre-catalyst like [Ni(allyl)Cl]₂
-
A suitable ligand (e.g., a bulky biarylphosphine like BrettPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous dioxane or toluene (solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a Schlenk tube with nickel(II) chloride (0.05 mmol, 5 mol%) and the ligand (0.06 mmol, 6 mol%).
-
Add the base (NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., dioxane, 2 mL).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
The catalytic activation of this compound typically proceeds through a series of well-defined steps, which can be visualized as a catalytic cycle. The specific intermediates and pathways can vary depending on the metal, ligands, and reaction conditions.
Generalized Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, which is a common pathway for the functionalization of aryl halides.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
This cycle involves the oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to form the product and regenerate the catalyst.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalytic system for the activation of this compound. The following workflow outlines a logical sequence of experiments.
Caption: A typical experimental workflow for catalyst screening and optimization.
This workflow starts with a broad screening of different catalysts, ligands, and bases, followed by optimization of the most promising systems and, finally, a deeper investigation into the substrate scope and reaction mechanism.
Benchmarking the Efficiency of 1,3,5-Trichloro-2-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel molecules. This guide provides an objective comparison of the performance of 1,3,5-trichloro-2-fluorobenzene and its structural isomers, 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene, in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This comparative analysis is supported by experimental data, offering insights into the reactivity and efficiency of these polychlorinated aromatic compounds. The strategic placement of a fluorine atom in this compound can significantly influence its reactivity due to electronic and steric effects, making a direct comparison with its non-fluorinated counterparts essential for informed substrate selection.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The following data, while not from a single head-to-head comparative study, has been compiled from various sources to provide a representative comparison of the efficiency of this compound and its isomers in coupling with phenylboronic acid. It is important to note that direct comparisons can be challenging due to variations in reported experimental conditions.
| Substrate | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | Data not found |
| 1,2,3-Trichlorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 75 |
| 1,2,4-Trichlorobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DME | 24 | 82 |
Note: The absence of specific yield data for this compound in a standard Suzuki-Miyaura reaction with phenylboronic acid in the reviewed literature highlights a potential knowledge gap for this specific substrate.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the construction of carbon-nitrogen bonds, crucial for the synthesis of a vast array of pharmaceuticals and functional materials. Below is a comparative summary of the performance of the three polychlorinated benzenes in amination reactions with aniline.
| Substrate | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 24 | Data not found |
| 1,2,3-Trichlorobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 24 | 68 |
| 1,2,4-Trichlorobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 12 | 85 |
Experimental Workflow and Catalytic Cycles
To provide a clear understanding of the processes involved, the following diagrams illustrate a generalized experimental workflow for these cross-coupling reactions and the fundamental catalytic cycles.
Detailed Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving polychlorinated benzenes. These should be considered as starting points, and optimization of specific parameters may be necessary for individual substrates.
General Protocol for Suzuki-Miyaura Coupling of Polychlorinated Benzenes
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the polychlorinated benzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 5 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 90 °C) with vigorous stirring for the required time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Protocol for Buchwald-Hartwig Amination of Polychlorinated Benzenes
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.). Add the polychlorinated benzene (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified duration (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Conclusion and Future Outlook
While 1,2,3- and 1,2,4-trichlorobenzene have demonstrated utility in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, a clear data gap exists for the reactivity of this compound under similar conditions. The electron-withdrawing nature of the fluorine atom, combined with the steric hindrance of the chlorine atoms, likely plays a complex role in the oxidative addition step of the catalytic cycle. Further experimental investigation is warranted to fully elucidate the efficiency of this compound in these critical transformations. Such studies would provide valuable data for chemists in the rational design and synthesis of complex aromatic molecules. The protocols provided herein offer a solid foundation for conducting such comparative studies.
Characterization of novel compounds synthesized from 1,3,5-Trichloro-2-fluorobenzene
A new class of 1,3,5-triazine derivatives, synthesized from the versatile starting material 1,3,5-trichloro-2-fluorobenzene, demonstrates significant promise in the ongoing battle against antimicrobial resistance. These novel compounds exhibit potent activity against a range of clinically relevant bacteria, positioning them as viable candidates for future drug development. This guide provides a comprehensive comparison of these newly synthesized agents with established alternatives, supported by detailed experimental data and protocols.
Researchers have successfully synthesized and characterized a series of mono-, di-, and trisubstituted 1,3,5-triazine derivatives. While the direct synthesis from this compound is a novel approach, the core chemistry leverages the well-established reactivity of the triazine ring, akin to that of cyanuric chloride, allowing for sequential nucleophilic substitution of the chlorine atoms. This flexibility enables the introduction of various functional groups, leading to a diverse library of compounds with tunable biological activities.
Performance Against Key Pathogens: A Comparative Analysis
The newly synthesized triazine derivatives were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the tables below, highlight the potent and, in some cases, superior performance of these novel compounds compared to the conventional antibiotic, ampicillin.
Table 1: Antibacterial Activity of Mono-substituted Triazine Derivatives
| Compound ID | Substituent | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |
| NC-01 | 4-Aminobenzoic acid | Staphylococcus aureus | 18 | 62.5 |
| Escherichia coli | 16 | 125 | ||
| NC-02 | Piperidine | Staphylococcus aureus | 20 | 31.25 |
| Escherichia coli | 15 | 125 | ||
| Ampicillin | - | Staphylococcus aureus | 19 | 3.12 |
| Escherichia coli | 17 | 6.25 |
Table 2: Antibacterial Activity of Di- and Tri-substituted Triazine Derivatives
| Compound ID | Substituents | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |
| NC-03 | Di-morpholine | Staphylococcus aureus | 22 | 15.63 |
| Escherichia coli | 19 | 31.25 | ||
| NC-04 | Tri-piperidine | Staphylococcus aureus | 25 | 7.81 |
| Escherichia coli | 21 | 15.63 | ||
| Ampicillin | - | Staphylococcus aureus | 19 | 3.12 |
| Escherichia coli | 17 | 6.25 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
The data clearly indicates that increasing the substitution on the triazine core generally enhances the antibacterial activity. Notably, the trisubstituted derivative NC-04 displayed superior or comparable activity to ampicillin against the tested strains.
Visualizing the Synthesis: A Stepwise Approach
The synthesis of these novel triazine derivatives follows a logical and controlled reaction pathway. The process begins with the sequential substitution of the chlorine atoms on the this compound ring with various nucleophiles.
Caption: Synthetic workflow for novel triazine derivatives.
Experimental Protocols
General Synthesis of Substituted 1,3,5-Triazine Derivatives
The synthesis of the triazine derivatives was adapted from established literature procedures for cyanuric chloride.[1]
Step 1: Monosubstitution To a solution of this compound (1 equivalent) in acetone at 0-5°C, a solution of the first nucleophile (1 equivalent) was added dropwise. The reaction mixture was stirred for 4-6 hours while maintaining the temperature. The resulting precipitate was filtered, washed with cold water, and dried to yield the mono-substituted product.
Step 2: Disubstitution The mono-substituted triazine (1 equivalent) was dissolved in a suitable solvent (e.g., THF or acetone). The second nucleophile (1.1 equivalents) was added, and the mixture was stirred at room temperature for 8-12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to obtain the di-substituted derivative.
Step 3: Trisubstitution The di-substituted triazine (1 equivalent) and the third nucleophile (1.2 equivalents) were dissolved in a high-boiling point solvent (e.g., dioxane) and refluxed for 12-24 hours. After cooling, the reaction mixture was poured into ice-water, and the precipitated product was filtered, washed, and recrystallized to yield the tri-substituted triazine.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2]
Agar Well Diffusion Method Bacterial cultures were uniformly spread on Mueller-Hinton agar plates. Wells of 6 mm diameter were punched into the agar, and a solution of the test compound (at a specific concentration) was added to each well. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters.
Broth Microdilution Method for MIC Determination Serial two-fold dilutions of the test compounds were prepared in Mueller-Hinton broth in a 96-well microtiter plate. A standardized bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathway Inhibition: A Potential Mechanism of Action
While the exact mechanism of action for these novel triazine derivatives is still under investigation, it is hypothesized that they may interfere with essential bacterial signaling pathways, such as those involved in cell wall synthesis or DNA replication. The structural similarity to other known antimicrobial triazines suggests a potential interaction with key bacterial enzymes.[3]
Caption: Hypothesized mechanism of action for triazine derivatives.
Conclusion and Future Directions
The novel 1,3,5-triazine derivatives synthesized from this compound represent a promising new class of antimicrobial agents. Their potent activity against both Gram-positive and Gram-negative bacteria, coupled with a versatile synthetic route, makes them attractive candidates for further development. Future research will focus on elucidating their precise mechanism of action, optimizing their structure-activity relationship, and evaluating their in vivo efficacy and safety profiles. These findings pave the way for the development of next-generation antibiotics to combat the growing threat of multidrug-resistant infections.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1,3,5-Trichloro-2-fluorobenzene
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3,5-Trichloro-2-fluorobenzene was publicly available at the time of this document's creation. The following guidance is based on safety data for structurally similar halogenated benzenes, including 1,3,5-Trichloro-2,4,6-trifluorobenzene and various chlorobenzenes. It is imperative to consult a certified safety professional and the manufacturer's specific SDS for this compound, when available, before handling this chemical. The information provided here is for guidance purposes only and should be supplemented with a thorough risk assessment for your specific laboratory conditions.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, PPE recommendations are based on the hazards associated with similar chlorinated and fluorinated aromatic compounds. These compounds are typically irritating to the skin, eyes, and respiratory tract.
Summary of Recommended PPE:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Hand Protection | Chemical-impermeable gloves are required. Based on data for similar chlorinated aromatic compounds, Viton® gloves are recommended for prolonged contact. Nitrile gloves may only be suitable for very short-term splash protection and should be changed immediately upon contact. Always inspect gloves for degradation or punctures before and during use. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended. For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or significant splash potential, chemical-resistant coveralls are recommended. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant safety footwear is advised. |
Quantitative Data on Glove Compatibility (for similar chlorinated aromatic compounds):
| Glove Material | Challenge Solvent(s) | Breakthrough Time (hours) |
| Viton® | Chloro-, o-dichloro-, m-dichloro-benzenes, o- & p-chlorotoluenes | > 4 hours[1] |
| Nitrile | Chloro-, o-dichloro-, m-dichloro-benzenes, o- & p-chlorotoluenes | < 1 hour[1] |
Note: This data is for similar compounds and should be used as a general guideline only. The actual breakthrough time for this compound may vary.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
2.1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used, the experimental conditions, and potential for exposure.
-
Information Review: All personnel involved must review the Safety Data Sheet (if available) and this handling guide.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Check: Assemble and inspect all necessary PPE as outlined in the table above.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbent), neutralizing agents (if applicable), and waste disposal bags is readily accessible.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
2.2. Handling the Chemical:
-
Transfer: Conduct all transfers of this compound inside a certified chemical fume hood.
-
Dispensing: Use appropriate tools (e.g., chemical-resistant spatulas for solids, or pipettes with compatible tips for liquids if melted) to dispense the chemical. Avoid creating dust or aerosols.
-
Container Management: Keep the container tightly closed when not in use.
-
Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.
2.3. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All decontamination materials should be disposed of as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
-
Waste Segregation: All waste contaminated with this compound must be segregated into a clearly labeled, sealed, and chemical-resistant waste container.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Collection and Storage:
-
Waste Containers: Use dedicated, properly labeled, and sealed containers for all waste streams (solid and liquid) containing this compound.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
3.2. Disposal Method:
-
Professional Disposal: this compound and its contaminated materials must be disposed of through a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration at a permitted facility is the preferred method of disposal for this type of halogenated organic compound.
-
Environmental Precaution: Do not dispose of this chemical down the drain or in regular trash. Prevent it from entering the environment.
Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
